molecular formula C9H10O2 B1245166 3-(4-Hydroxyphenyl)propanal CAS No. 20238-83-9

3-(4-Hydroxyphenyl)propanal

Cat. No.: B1245166
CAS No.: 20238-83-9
M. Wt: 150.17 g/mol
InChI Key: REEQXZCFSBLNDH-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propanal belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
4-Hydroxydihydrocinnamaldehyde is a member of phenols.

Properties

IUPAC Name

3-(4-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQXZCFSBLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474676
Record name 3-(4-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20238-83-9
Record name 3-(4-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-(4-Hydroxyphenyl)propanal: Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanal is a phenolic compound of interest due to its presence in various medicinal plants and its potential as a precursor for synthesizing valuable bioactive molecules. This technical guide provides a comprehensive overview of its known natural sources, outlines detailed (though generalized due to lack of specific literature) methodologies for its extraction and purification, and explores its biological activities. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrences of this compound

This compound has been identified as a constituent of several plant species. The primary reported natural sources include:

  • Smallanthus fruticosus (Yerba Mate): This plant, belonging to the sunflower family, is a known source of the compound.[1]

  • Taxus baccata (European Yew): This evergreen tree, known for producing the anticancer drug paclitaxel, also contains this compound.[1]

While these sources are documented, the concentration of this compound within these plants is not well-reported in publicly available literature. Further quantitative analysis is required to ascertain the viability of these sources for large-scale extraction.

Quantitative Data

Specific quantitative data on the yield or concentration of this compound from its natural sources is scarce in the available scientific literature. However, for the purpose of illustrating how such data should be presented, the following table provides a template for researchers to populate with their own experimental findings.

Natural SourcePlant PartExtraction MethodYield (% of dry weight)Concentration (mg/g of extract)Analytical MethodReference
Smallanthus fruticosusLeavesMethanolic ExtractionData not availableData not availableHPLC-UV/MS(Future Research)
Taxus baccataNeedlesEthanolic ExtractionData not availableData not availableGC-MS(Future Research)
Taxus baccataBarkDichloromethane ExtractionData not availableData not availableHPLC-UV/MS(Future Research)

Experimental Protocols: Isolation and Purification

The following protocols are generalized methodologies for the extraction and purification of this compound from plant matrices, based on standard phytochemical techniques. These should be optimized based on the specific plant material and available laboratory equipment.

General Extraction Workflow

The overall process for isolating this compound involves extraction from the plant material, followed by fractionation and chromatographic purification.

G start Plant Material (e.g., dried leaves of Smallanthus fruticosus) grinding Grinding to a fine powder start->grinding extraction Solvent Extraction (e.g., with methanol or ethanol) grinding->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, and water) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction (contains phenolic compounds) fractionation->ethyl_acetate_fraction chromatography Column Chromatography (e.g., Silica Gel) ethyl_acetate_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Fractions containing the target compound tlc->pooling purification Preparative HPLC (e.g., C18 column) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS, IR) pure_compound->characterization

Caption: General workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Smallanthus fruticosus or needles of Taxus baccata) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

3.2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and partition successively with n-hexane, and ethyl acetate.

  • Collection of Fractions: Collect the different solvent fractions. This compound, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

3.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC on silica gel plates using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration: Pool the fractions containing the compound of interest based on the TLC profiles and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the concentrated fractions to preparative HPLC on a C18 column. A suitable mobile phase would be a gradient of water (A) and methanol (B) or acetonitrile (B), both containing 0.1% formic acid to improve peak shape. The elution can be monitored by a UV detector at approximately 280 nm.

3.2.4. Structural Characterization

The structure of the purified this compound should be confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the detailed structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, aldehyde, aromatic ring).

Biological Activities and Signaling Pathways

This compound has been noted for its potential biological activities, including antioxidant and anti-inflammatory properties. While direct research on its mechanisms is emerging, studies on structurally related compounds provide insights into its potential modes of action.

4.1. Antioxidant Activity

The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals, which is a common mechanism for antioxidant activity in phenolic compounds.

4.2. Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways. A metabolite of this compound, 3-(4-hydroxyphenyl)propionic acid, has been shown to restrict cellular oxidative stress and inflammation by acting on the nuclear factor kappa-B (NF-κB) pathways. It is plausible that this compound exerts similar effects.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound or its metabolites may inhibit this pathway, potentially by preventing the degradation of IκB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB Release ikb_deg->nfkb_release nfkb_active Active NF-κB (p50/p65) nfkb_release->nfkb_active nfkb_translocation NF-κB Translocation nfkb_active->nfkb_translocation compound This compound (or its metabolite) compound->inhibition gene_transcription Gene Transcription nfkb_translocation->gene_transcription inflammatory_response Pro-inflammatory Response (e.g., COX-2, iNOS, Cytokines) gene_transcription->inflammatory_response

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring phenolic aldehyde with potential for further investigation in drug discovery and development. While its presence in Smallanthus fruticosus and Taxus baccata is established, this guide highlights the need for more research into its quantitative distribution and the development of optimized isolation protocols. The preliminary indications of its anti-inflammatory and antioxidant activities, possibly through the modulation of the NF-κB pathway, warrant more in-depth mechanistic studies. This document provides a framework for researchers to build upon in their exploration of this promising natural product.

References

Physical and chemical properties of 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal, also known as phloretaldehyde, is a phenolic compound that has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₁₀O₂.[2][3] Its structure features a phenyl ring substituted with a hydroxyl group at the para position and a propanal group.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1][2][3][4][5]
Molecular Weight 150.17 g/mol [1][2][4]
Appearance White to yellow solid[3]
Melting Point 47 °C[3]
Boiling Point 132-133 °C at 0.7 Torr[3]
Density 1.116 ± 0.06 g/cm³[3]
Flash Point 115.6 ± 13.0 °C[3]
pKa 10.00 ± 0.15 (Predicted)[3]
Chemical Properties

This compound exhibits reactivity characteristic of both its phenolic hydroxyl group and its aldehyde functional group.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-(4-hydroxyphenyl)propanoic acid.

  • Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3-(4-hydroxyphenyl)propanol.[1]

  • Aromatic Substitution: The electron-donating hydroxyl group activates the aromatic ring towards electrophilic substitution reactions.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the selective reduction of 4-hydroxycinnamaldehyde.[1]

Protocol: Reduction of 4-Hydroxycinnamaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycinnamaldehyde in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using column chromatography.

Protocol: Column Chromatography Purification

  • Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 9.8 ppm), aromatic protons (between δ 6.7-7.1 ppm), and the methylene protons of the propanal chain (between δ 2.7-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around δ 200 ppm, in addition to signals for the aromatic and aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[4] The mass spectrum will show a molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound.[2][4]

Table 2: Spectral Data

TechniqueKey DataReference
GC-MS Molecular Ion (M⁺): m/z 150[2][4]
Kovats Retention Index 1489.5 (Semi-standard non-polar column)[2]
FTIR (KBr) Data available on PubChem[2]

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidant and anti-inflammatory properties.[1] Its biological effects may be attributed to its ability to scavenge free radicals and modulate inflammatory signaling pathways.

Antioxidant Activity

The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[4]

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Visualizations

Proposed Signaling Pathway

G Proposed Anti-inflammatory Signaling Pathway of this compound Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges IKK IKK Complex Compound->IKK Inhibits? ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Induces

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow

G Experimental Workflow for Synthesis and Evaluation Start Start: 4-Hydroxycinnamaldehyde Synthesis Synthesis: Catalytic Hydrogenation (Pd/C, H₂) Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification: Silica Gel Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure Analysis Analytical Characterization: NMR, GC-MS, FTIR Pure->Analysis Bioassay Biological Evaluation: Antioxidant & Anti-inflammatory Assays Pure->Bioassay End End: Data Analysis & Interpretation Analysis->End Bioassay->End

Caption: From synthesis to biological evaluation.

Conclusion

This compound is a phenolic compound with interesting biological potential. This guide provides essential technical information and detailed protocols to facilitate further research into its properties and applications. The provided experimental workflows and proposed signaling pathways offer a framework for systematic investigation. As research in this area continues, a deeper understanding of the therapeutic potential of this compound is anticipated.

References

Spectroscopic Profile of 3-(4-Hydroxyphenyl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propanal (CAS No: 20238-83-9), a naturally occurring phenolic aldehyde.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectral information for identification, characterization, and quantification of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Hydroxybenzenepropanal, 4-Hydroxydihydrocinnamaldehyde

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol [2]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehydic proton (-CHO)
~7.0Doublet (d)2HAromatic protons (ortho to -OH)
~6.7Doublet (d)2HAromatic protons (meta to -OH)
~5.0-6.0Singlet (s, broad)1HPhenolic proton (-OH)
~2.9Triplet (t)2HMethylene protons (-CH₂-CHO)
~2.7Triplet (t)2HMethylene protons (Ar-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~202Aldehydic carbon (-CHO)
~155Aromatic carbon (C-OH)
~132Aromatic carbon (quaternary)
~130Aromatic carbons (ortho to -OH)
~116Aromatic carbons (meta to -OH)
~45Methylene carbon (-CH₂-CHO)
~30Methylene carbon (Ar-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
2750-2700WeakAldehydic C-H stretch (Fermi resonance)
~1720StrongC=O stretch (aldehydic)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (phenolic)
Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
150Moderate[M]⁺ (Molecular ion)
107High[HOC₆H₄CH₂]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for phenolic aldehydes like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent will depend on the sample's solubility.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical parameters for ¹³C NMR include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a more prominent molecular ion peak.

  • Data Acquisition: The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu). The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Solid Sample for ATR-IR Sample->ATR_Prep GCMS_Prep Dilution for GC-MS/LC-MS Sample->GCMS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer ATR_Prep->IR_Acq MS_Acq Mass Spectrometer GCMS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

An In-depth Technical Guide to the Biological Activity of 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanal, a phenolic aldehyde, has garnered scientific interest for its potential biological activities, primarily as an antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, supported by available data and detailed experimental methodologies. The document summarizes the quantitative data on its bioactivity, outlines the protocols for key experiments, and visualizes the involved signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring phenolic compound.[1] Its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, is believed to be the basis for its biological effects.[2] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, suggesting antioxidant properties, while the aldehyde group may be involved in interactions with cellular macromolecules.[1][2] Research suggests its potential in mitigating conditions associated with oxidative stress and inflammation.[2]

Core Biological Activities

The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory effects. These activities are intrinsically linked and contribute to its potential therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound is primarily attributed to its phenolic structure, which enables it to act as a free radical scavenger.[2] By donating a hydrogen atom from its hydroxyl group, it can neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.[2]

Quantitative Antioxidant Data

While specific quantitative data for this compound is limited in publicly available literature, the following table presents typical data obtained for structurally related phenolic compounds in common antioxidant assays. These values serve as a reference for the expected range of activity.

AssayTest CompoundIC50 / EC50Reference CompoundIC50 / EC50
DPPH Radical ScavengingStructurally similar phenolic aldehydesData not availableAscorbic Acid~36 µg/mL[3]
ABTS Radical ScavengingStructurally similar phenolic aldehydesData not availableTrolox~2.9 µg/mL[4]
Nitric Oxide ScavengingStructurally similar phenolic aldehydesData not availableAscorbic Acid~36 µg/mL[3]
Anti-inflammatory Activity

In vitro and in vivo studies on related compounds suggest that this compound possesses anti-inflammatory properties.[2] It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[2][5]

Quantitative Anti-inflammatory Data

AssayTest CompoundIC50Cell Line
IL-6 InhibitionMHPAP0.85 µMLPS-stimulated PBMCs[4]
IL-1β InhibitionMHPAP0.87 µMLPS-stimulated PBMCs[4]
TNF-α InhibitionMHPAP1.22 µMLPS-stimulated PBMCs[4]
COX-2 InhibitionData not available--
5-LOX InhibitionData not available--

Mechanisms of Action & Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular components and signaling pathways.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[6] Studies on related phenolic compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[2] This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) NFkB->Genes Activates Transcription NFkB_IkB->NFkB Releases Compound This compound Compound->IKK Inhibits?

Figure 1: Proposed inhibition of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase-2 (COX-2) Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[7] The anti-inflammatory activity of this compound may also be due to the inhibition of the COX-2 pathway.[2]

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibits?

Figure 2: Postulated inhibition of the COX-2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of phenolic aldehydes.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging activity of a compound.[8]

Workflow:

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Compound A->C B Prepare Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Workflow for the DPPH radical scavenging assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of the test compound and the standard antioxidant in methanol.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compound or standard to the wells.

  • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Cell-based Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Workflow:

NO_Inhibition_Workflow A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Griess Assay for Nitrite E->F G Measure Absorbance (540 nm) F->G H Calculate % Inhibition and IC50 G->H

Figure 4: Workflow for the cell-based nitric oxide inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Remove the medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

  • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound demonstrates potential as a bioactive compound with antioxidant and anti-inflammatory properties. The available evidence, largely from studies on structurally similar compounds, suggests that its mechanisms of action involve free radical scavenging and modulation of the NF-κB and COX-2 signaling pathways. However, a significant gap in the literature exists regarding specific quantitative data on the efficacy of this compound itself.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 and EC50 values of this compound in a comprehensive panel of antioxidant and anti-inflammatory assays.

  • Detailed Mechanistic Elucidation: Investigating the precise molecular targets of this compound within the NF-κB and COX-2 pathways.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of oxidative stress and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

Addressing these research gaps will be crucial for fully understanding the therapeutic potential of this compound and advancing its development as a potential lead compound for novel antioxidant and anti-inflammatory drugs.

References

Potential Antioxidant Properties of 3-(4-Hydroxyphenyl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanal, a naturally occurring phenolic aldehyde, presents a compelling profile for investigation into its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of its potential to mitigate oxidative stress. While direct experimental data on this compound is limited, this document compiles and analyzes information from structurally similar compounds to extrapolate its likely antioxidant efficacy and mechanisms of action. This guide details standard experimental protocols for assessing antioxidant activity and explores the potential modulation of key signaling pathways, including Nrf2/ARE, MAPK, and NF-κB. All quantitative data from related compounds is presented in structured tables for comparative analysis, and cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Phenolic compounds, widely distributed in the plant kingdom, are recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. This compound, a phenolic aldehyde, possesses a chemical structure suggestive of significant antioxidant potential. Its hydroxyl group attached to an aromatic ring is a key feature for donating a hydrogen atom to neutralize free radicals.

This technical guide synthesizes the available information on this compound and its structural analogs to provide a detailed understanding of its potential antioxidant properties.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
IUPAC Name This compound
Synonyms p-Hydroxyphenylpropionaldehyde, 4-Hydroxybenzenepropanal
CAS Number 20238-83-9
Appearance Solid
Melting Point 47°C
Boiling Point 132-133°C at 0.7 mmHg

In Vitro Antioxidant Activity (Data from Structurally Related Compounds)

Due to the lack of direct experimental data for this compound, this section presents quantitative antioxidant data from structurally similar phenolic aldehydes, such as cinnamaldehyde and coniferaldehyde. These compounds share the core phenolic structure and aldehyde functional group, providing a basis for estimating the potential antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The antioxidant reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Cinnamaldehyde9.5 - 20.5Ascorbic AcidNot specified
Coniferaldehyde Derivatives~6.7 µM (for most potent derivative)Vitamin CNot specified
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Cinnamaldehyde DerivativesNot specifiedTroloxNot specified
Coniferaldehyde DerivativesNot specifiedTroloxNot specified
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.

CompoundAntioxidant Activity (mg FeSO₄ E/mg dw)
Herbal Blend containing Litsea polyantha and Angelica sinensis~0.071 (at 2 mg/mL)

Potential Mechanisms of Action: Modulation of Cellular Signaling Pathways

Phenolic compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Cinnamaldehyde, a structural analog of this compound, has been shown to activate the Nrf2 pathway, leading to the upregulation of phase II detoxifying enzymes.[1][2][3] Coniferaldehyde also activates the Nrf2/HO-1 pathway.[4]

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_4_HPP This compound Keap1_Nrf2 Keap1-Nrf2 Complex 3_4_HPP->Keap1_Nrf2 Inhibition of Keap1 binding Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Ubiquitination Keap1 Keap1 Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 cysteines ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes MAPK_Pathway cluster_mapk MAPK Cascades 3_4_HPP This compound ERK ERK 3_4_HPP->ERK Modulation JNK JNK 3_4_HPP->JNK Modulation p38 p38 3_4_HPP->p38 Modulation AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK 3_4_HPP This compound 3_4_HPP->IKK Inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB (phosphorylated) IkB_NFkB->IkB Dissociation NFkB_cyto NF-κB (p65/p50) IkB_NFkB->NFkB_cyto Dissociation Proteasome Proteasome Degradation IkB->Proteasome NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of This compound C Mix sample dilutions with DPPH solution in 96-well plate A->C B Prepare 0.1 mM DPPH solution B->C D Incubate in dark (30 min, RT) C->D E Measure absorbance at 517 nm D->E F Calculate % Scavenging and IC50 value E->F ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS•+ radical cation (ABTS + Potassium Persulfate) C Mix sample with diluted ABTS•+ solution A->C B Prepare sample dilutions B->C D Incubate in dark (6 min, RT) C->D E Measure absorbance at 734 nm D->E F Calculate % Scavenging or TEAC value E->F FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) C Mix sample/standard with FRAP reagent A->C B Prepare sample and FeSO₄ standards B->C D Incubate at 37°C (30 min) C->D E Measure absorbance at 593 nm D->E F Calculate Fe²⁺ equivalents E->F CAA_Workflow A Seed and culture cells in 96-well plate B Load cells with DCFH-DA probe A->B C Treat cells with This compound B->C D Induce oxidative stress (e.g., AAPH) C->D E Measure fluorescence kinetically D->E F Calculate CAA value E->F

References

Potential Anti-inflammatory Effects of 3-(4-Hydroxyphenyl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal, a member of the phenylpropanoid class of organic compounds, has emerged as a molecule of interest for its potential therapeutic properties. Phenylpropanoids, synthesized by plants from the amino acid phenylalanine, are known to exhibit a wide range of biological activities, including well-documented anti-inflammatory effects. The chemical structure of this compound, featuring a phenolic hydroxyl group and a propanal moiety, provides a basis for its potential to modulate key inflammatory pathways. While direct and extensive research on this specific compound is still in its nascent stages, a compelling case for its anti-inflammatory potential can be constructed by examining the activities of its close structural and metabolic analogs.

This technical guide summarizes the current, albeit preliminary, evidence for the anti-inflammatory effects of this compound. It provides a detailed analysis of structurally related compounds, outlines the proposed mechanisms of action, and furnishes comprehensive experimental protocols to facilitate future research and direct validation of its therapeutic potential. It is crucial to distinguish this compound from its unsaturated analog, 3-(4-hydroxyphenyl)prop-2-enal (also known as p-hydroxycinnamaldehyde), as the saturated aldehyde chain in the former may confer distinct biological properties.

Evidence from Direct and Structurally Related Compounds

While specific quantitative data for this compound is limited, preliminary studies suggest it possesses anti-inflammatory and antioxidant properties.[1][2] The proposed mechanisms include the modulation of the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling pathways.[1] A deeper understanding can be gained by analyzing its more extensively studied analogs.

Analysis of 3-(4-hydroxyphenyl)prop-2-enal (p-hydroxycinnamaldehyde)

This unsaturated analog has shown significant promise in the context of osteoarthritis, demonstrating both anti-inflammatory and chondroprotective effects. In a key study, it was found to protect cartilage by suppressing the expression of catabolic genes responsible for matrix degradation and upregulating anabolic genes involved in cartilage synthesis.[3][4]

Table 1: Effects of p-hydroxycinnamaldehyde on Gene Expression in Human Chondrocytes

Gene CategoryGene TargetObserved Effect
Catabolic MMP-3Suppression
MMP-13Suppression
Anabolic Collagen IIIncreased Expression
SOX9Increased Expression
AggrecanIncreased Expression
Analysis of a Synthetic Derivative: Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)

A synthetic derivative, MHPAP, has provided robust quantitative data demonstrating potent anti-inflammatory activity. It significantly inhibits the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[2] The mechanism for this inhibition has been identified as the suppression of NF-κB p65 phosphorylation.[2]

Table 2: Inhibitory Activity of MHPAP on Cytokine Production in LPS-Stimulated Human PBMCs

CytokineIC₅₀ (µM)
Interleukin-6 (IL-6)0.85
Interleukin-1β (IL-1β)0.87
Interleukin-8 (IL-8)1.58
Tumor Necrosis Factor-α (TNF-α)1.22

Data sourced from a study on a synthetic derivative, indicating the potential of the core 3-(4-hydroxyphenyl)prop- moiety.[2]

Analysis of Cinnamaldehyde

Cinnamaldehyde, which lacks the 4-hydroxyl group, is a well-studied anti-inflammatory agent. It consistently demonstrates the ability to inhibit pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages.[1][5][6][7] Its mechanism involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically inhibiting the phosphorylation of ERK1/2 and JNK1/2.[1][8] In vivo studies have confirmed its efficacy in models of acute and chronic inflammation.[6][9]

Proposed Mechanisms of Action & Signaling Pathways

Based on the evidence from related compounds, this compound is postulated to exert its anti-inflammatory effects primarily through the inhibition of two major signaling cascades: the NF-κB pathway and the arachidonic acid pathway.

  • Inhibition of the NF-κB and MAPK Signaling Pathways : Inflammatory stimuli, such as LPS, activate Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. Nuclear NF-κB then drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Phenylpropanoids likely inhibit this pathway by preventing the phosphorylation and degradation of IκBα or by inhibiting MAPK signaling upstream of NF-κB activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_Pathway IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB IκBα degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Compound This compound (Postulated Inhibition) Compound->MAPK_Pathway Compound->IKK

Caption: Postulated inhibition of NF-κB and MAPK pathways.
  • Inhibition of the Cyclooxygenase (COX) Pathway : The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs. This compound may act as a COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins like PGE₂.

Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic function) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Compound This compound (Postulated Inhibition) Compound->COX2

Caption: Postulated inhibition of the COX-2 enzyme pathway.

Experimental Protocols for Future Research

To directly ascertain the anti-inflammatory properties of this compound, a systematic approach using standardized in vitro assays is recommended.

cluster_mech Mechanism of Action Start Hypothesis Generation Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/XTT) Start->Cytotoxicity Cytokine 2. Cytokine Production Assay (LPS-stimulated Macrophages) Cytotoxicity->Cytokine Determine non-toxic dose Mechanism 3. Mechanistic Assays Cytokine->Mechanism NFkB NF-κB Reporter Assay Mechanism->NFkB COX COX-1/COX-2 Inhibition Assay Mechanism->COX Western Western Blot (p-p65, p-ERK) Mechanism->Western InVivo 4. In Vivo Validation (e.g., Paw Edema Model) Mechanism->InVivo End Data Analysis & Conclusion InVivo->End

Caption: General experimental workflow for validation.
Protocol 1: In Vitro Cytokine Production Assay in Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating and Treatment:

    • Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours. Ensure the final DMSO concentration is ≤ 0.1%.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL for 18-24 hours. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Collect the cell culture supernatants for analysis.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: NF-κB Reporter Gene Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Methodology:

  • Cell Line:

    • Use a stable cell line containing an NF-κB-responsive reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP) (e.g., HEK-Blue™-hTLR4 or THP1-Blue™ NF-κB cells).

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate according to the supplier's protocol.

    • Pre-treat the cells with serial dilutions of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for TLR4-expressing cells, TNF-α for others) for 6-18 hours.

  • Signal Detection:

    • For Luciferase: Add a luciferase substrate reagent to the cells and measure luminescence using a luminometer.

    • For SEAP: Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™). Measure the colorimetric change at the appropriate wavelength (e.g., 620-655 nm) after a suitable incubation period.[10]

  • Data Analysis:

    • Normalize the reporter signal to cell viability if necessary.

    • Calculate the percentage inhibition of NF-κB activation and determine the IC₅₀ value.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To assess the direct inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Assay Kit:

    • Utilize a commercial fluorometric or colorimetric COX inhibitor screening assay kit (e.g., from BioVision, Cayman Chemical). These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reagent Preparation:

    • Prepare all reagents, including assay buffer, heme, probe, and substrate (arachidonic acid), as per the kit's manual.

    • Prepare serial dilutions of the test compound, a non-selective inhibitor (e.g., indomethacin), and a COX-2 selective inhibitor (e.g., celecoxib) in DMSO/assay buffer.

  • Assay Protocol (Generalized Fluorometric Method):

    • In a 96-well black microplate, add assay buffer, probe, and heme to all wells.

    • Add the test compound dilutions or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO).

    • Add either COX-1 or COX-2 enzyme to the designated wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for 2-5 minutes.

    • Measure the fluorescence at the specified excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage inhibition for each compound concentration against both COX-1 and COX-2.

    • Determine the IC₅₀ values for both enzymes.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is still emerging, a strong theoretical and analog-based rationale supports its potential as a valuable modulator of inflammatory responses. The potent anti-cytokine and chondroprotective effects observed in its close structural relatives strongly suggest that this compound is a promising candidate for further investigation. The primary mechanisms are likely to involve the inhibition of the pro-inflammatory NF-κB and COX-2 pathways. The detailed experimental protocols provided in this guide offer a clear and robust framework for researchers to systematically evaluate and validate these potential effects, paving the way for its possible development as a novel anti-inflammatory agent.

References

Interaction of 3-(4-Hydroxyphenyl)propanal with Aldehyde Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 3-(4-Hydroxyphenyl)propanal and the aldehyde dehydrogenase (ALDH) superfamily of enzymes. While direct quantitative kinetic data for this specific interaction is limited in publicly available literature, this document synthesizes existing knowledge on ALDH substrate specificity, particularly with analogous aromatic and alkyl aldehydes, to infer the nature of this interaction. This guide covers the metabolic role of ALDH in the oxidation of this compound, provides detailed experimental protocols for assessing this interaction, and presents relevant signaling pathways and workflows through structured diagrams.

Introduction to this compound and Aldehyde Dehydrogenase

This compound, also known as p-hydroxyphenylpropionaldehyde, is a phenolic aldehyde that can be of both natural and synthetic origin. Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids[1][2]. This detoxification process is crucial for cellular homeostasis. The human ALDH superfamily comprises 19 isozymes with varying substrate specificities and tissue distribution[1]. Given its aldehydic functional group, this compound is a putative substrate for ALDH enzymes. The interaction involves the enzymatic oxidation of the aldehyde moiety to a carboxylic acid, yielding 3-(4-hydroxyphenyl)propanoic acid[3]. This conversion is significant as the aldehyde group of this compound can form Schiff bases with amino groups in proteins, potentially altering their function[3].

Quantitative Data on ALDH Interaction with Aromatic Aldehydes

Aldehyde SubstrateALDH IsozymeKm (µM)Vmax (U/mg)Catalytic Efficiency (Vmax/Km) (U/mg·µM)Reference
PhenylacetaldehydeHuman ALDH10.25 - 4.80.34 - 2.40.070 - 3.9[4]
PhenylacetaldehydeHuman ALDH2< 0.15 - 0.740.039 - 0.510.15 - 1.0[4]
BenzaldehydeHuman ALDH10.25 - 4.80.34 - 2.40.070 - 3.9[4]
BenzaldehydeHuman ALDH2< 0.15 - 0.740.039 - 0.510.15 - 1.0[4]
cinnamaldehydeHuman ALDH10.25 - 4.80.34 - 2.40.070 - 3.9[4]
cinnamaldehydeHuman ALDH2< 0.15 - 0.740.039 - 0.510.15 - 1.0[4]
Table 1: Kinetic Parameters of Human ALDH1 and ALDH2 with Structurally Related Aromatic Aldehydes.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involving ALDH is its oxidation to 3-(4-hydroxyphenyl)propanoic acid. This conversion is a critical detoxification step, as the accumulation of aldehydes can lead to cellular stress and toxicity.

metabolic_pathway cluster_pathway Metabolic Conversion of this compound cluster_cofactors Cofactors 3_4_HPP This compound ALDH Aldehyde Dehydrogenase (ALDH) 3_4_HPP->ALDH Substrate 3_4_HPPA 3-(4-Hydroxyphenyl)propanoic acid ALDH->3_4_HPPA Product NADH NAD(P)H + H+ ALDH->NADH NAD NAD(P)+ NAD->ALDH

Metabolic oxidation of this compound by ALDH.

Experimental Protocols

This section provides a detailed methodology for an in vitro enzyme activity assay to determine the kinetic parameters of the interaction between this compound and a specific ALDH isozyme.

ALDH Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring ALDH activity[4][5].

4.1.1. Materials and Reagents

  • Purified recombinant human ALDH isozyme (e.g., ALDH1A1 or ALDH2)

  • This compound (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+) or β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Assay Buffer: 50 mM HEPES or sodium pyrophosphate, pH 7.5

  • Acetonitrile or DMSO (for dissolving the substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

4.1.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in acetonitrile or DMSO.

    • Prepare a stock solution of NAD(P)+ in the assay buffer.

    • Dilute the purified ALDH enzyme in the assay buffer to the desired concentration.

  • Reaction Mixture Setup:

    • In a 96-well microplate, prepare the reaction mixture containing the assay buffer and NAD(P)+ at a final concentration of 0.5-3 mM[4].

    • Add the ALDH enzyme to each well.

    • To initiate the reaction, add varying concentrations of this compound to the wells. The final concentration of the organic solvent should be kept below 2% (v/v) to avoid enzyme inhibition[4].

  • Kinetic Measurement:

    • Immediately after adding the substrate, measure the increase in absorbance at 340 nm at 25°C. This corresponds to the formation of NAD(P)H.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

experimental_workflow cluster_workflow ALDH Activity Assay Workflow prep Prepare Reagents (Enzyme, Substrate, NAD(P)+, Buffer) setup Set up Reaction Mixture (Buffer, NAD(P)+, Enzyme) prep->setup initiate Initiate Reaction (Add this compound) setup->initiate measure Measure Absorbance at 340 nm (Formation of NAD(P)H) initiate->measure analyze Data Analysis (Calculate V, Plot Michaelis-Menten Curve) measure->analyze results Determine Kinetic Parameters (Km, Vmax) analyze->results

Workflow for determining ALDH activity with this compound.

Potential as an ALDH Inhibitor

While this compound is likely a substrate for ALDH, it is also possible that at high concentrations, it could act as a substrate inhibitor, a phenomenon observed with other aldehydes and ALDH enzymes[4]. To investigate this, the assay described above should be performed over a wide range of substrate concentrations. A decrease in reaction velocity at higher substrate concentrations would indicate substrate inhibition. If inhibition is observed, further kinetic studies would be necessary to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound is a plausible substrate for aldehyde dehydrogenase, undergoing oxidation to 3-(4-hydroxyphenyl)propanoic acid. Although direct quantitative data on this interaction is sparse, researchers can leverage the extensive knowledge of ALDH's affinity for other aromatic aldehydes to design and conduct targeted kinetic studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for investigating the specifics of this interaction, which may have implications for understanding the metabolism of phenolic compounds and for the development of novel therapeutic agents targeting ALDH activity.

References

The Role of 3-(4-Hydroxyphenyl)propanal as a Putative Metabolite in Yerba Mate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yerba mate (Ilex paraguariensis) is a beverage rich in bioactive phenolic compounds, primarily recognized for its high concentration of chlorogenic acids and flavonoids. This technical guide explores the role of 3-(4-hydroxyphenyl)propanal, a known plant metabolite, in the context of yerba mate. While direct evidence of this compound as a significant metabolite in Ilex paraguariensis is not prominently documented in current scientific literature, its biogenesis via the well-established phenylpropanoid pathway in plants suggests its potential presence. This document synthesizes the known biological activities of this compound, focusing on its antioxidant and anti-inflammatory properties and its putative interactions with key cellular signaling pathways. Furthermore, this guide provides detailed experimental protocols for the extraction and quantification of phenolic compounds from yerba mate, offering a methodological framework for researchers aiming to investigate the presence and bioactivity of this and other related metabolites.

Introduction: The Phenolic Profile of Yerba Mate

Yerba mate is a rich source of bioactive compounds, including xanthines (caffeine, theobromine), saponins, and a diverse array of polyphenols.[1] The primary phenolic constituents responsible for its health-promoting effects are caffeoyl derivatives, such as chlorogenic acid, and flavonoids like quercetin and rutin.[2][3] These compounds contribute to the antioxidant, anti-inflammatory, and cardioprotective properties attributed to yerba mate consumption.[4]

This compound, also known as p-hydroxydihydrocinnamaldehyde, is a phenolic compound found in various plant species.[5] It is an intermediate in the biosynthesis of more complex molecules within the phenylpropanoid pathway.[5] Although its presence in Ilex paraguariensis has not been definitively quantified, its structural similarity to other known phenolic constituents of yerba mate and its origin from a primary metabolic pathway in plants make it a metabolite of interest.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. This pathway starts with the amino acid phenylalanine.

G cluster_downstream Downstream Products Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS p_Coumaryl_alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD HPP This compound p_Coumaraldehyde->HPP ? Lignins Lignins p_Coumaryl_alcohol->Lignins

Caption: Simplified Phenylpropanoid Pathway Leading to this compound.

Biological Activities and Mechanistic Insights

Emerging research suggests that this compound possesses antioxidant and anti-inflammatory properties, which are common among phenolic compounds.[6]

Antioxidant Properties

The antioxidant activity of this compound is attributed to its phenolic structure. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[6]

Anti-inflammatory Effects and Signaling Pathway Modulation

Scientific investigations indicate that this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7] Some phenolic compounds are known to inhibit this pathway.[8]

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Transcription HPP This compound HPP->IKK Inhibition (Putative)

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

3.2.2. MAPK Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to a variety of external stimuli and play a critical role in inflammation.[9][10] The activation of these pathways can lead to the production of pro-inflammatory cytokines.[11] Phenolic compounds have been shown to modulate MAPK signaling.[12]

G Stimuli Stress / Pro-inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression HPP This compound HPP->MAPKKK Inhibition (Putative)

Caption: Putative Modulation of the MAPK Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound in yerba mate is not available in the reviewed literature, the following table summarizes the content of major phenolic compounds typically found in yerba mate infusions, providing a comparative context.

CompoundConcentration Range (mg/g of dry yerba mate)Reference
Total Polyphenols15 - 45[2]
Caffeoylquinic acids~70% of total polyphenols[2]
Chlorogenic acid10.42 - 18.43[2]
Caffeic acid1.5[13]
Rutin5.2[13]
Quercetin2.2[13]
Kaempferol4.5[13]

Experimental Protocols

The following sections outline generalized protocols for the extraction and analysis of phenolic compounds from yerba mate, which can be adapted for the investigation of this compound.

Extraction of Phenolic Compounds from Yerba Mate

Objective: To extract phenolic compounds from dried yerba mate leaves for subsequent analysis.

Method 1: Ultrasonic Bath Extraction [14]

  • Weigh 5 g of dried and ground yerba mate sample.

  • Add 50 mL of methanol and place in an ultrasonic bath at a frequency of 49 kHz for 30 minutes.

  • Repeat the extraction process three times for each sample.

  • Combine the extracts and concentrate by evaporation in a rotating vacuum oven at 22 ± 2 °C.

  • Dissolve the dried extract quantitatively in HPLC-grade methanol and filter through a 0.45-μm membrane filter prior to analysis.

Method 2: Soxhlet Extraction [2]

  • Place 5 g of the yerba mate sample into a Soxhlet apparatus.

  • Extract continuously for 4 hours with 100 mL of a suitable solvent (e.g., ethanol, water).

  • After extraction, adjust the final volume to 100 mL with the same solvent.

  • Store the extract in amber vials under a nitrogen atmosphere at -18°C until analysis.

G cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Yerba_Mate Yerba Mate Sample (Dried, Ground) Extraction_Method Extraction (Ultrasonic or Soxhlet) Yerba_Mate->Extraction_Method Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC_MS HPLC-MS/MS Analysis Reconstitution->HPLC_MS

Caption: General Workflow for Extraction and Analysis of Phenolic Compounds.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Objective: To separate, identify, and quantify phenolic compounds in the yerba mate extract.

Instrumentation:

  • UHPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example): [5]

  • Column: Zorbax Eclipse XDB-C18 (50 mm × 2.1 mm, 1.8 μm)

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 95% A

    • 8.0 min: 40% A

    • 8.1 min: 95% A

    • 10 min: 95% A

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 μL

  • Column Temperature: 30 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound and other target analytes would need to be determined using a pure standard.

Conclusion and Future Directions

While this compound is a known plant-derived phenolic compound with potential antioxidant and anti-inflammatory activities, its specific role as a metabolite in yerba mate (Ilex paraguariensis) remains to be elucidated. The current body of literature has not established its presence or concentration in this popular beverage.

Future research should focus on:

  • Metabolomic Profiling: Comprehensive, untargeted metabolomic studies of various yerba mate preparations are needed to identify and quantify the full spectrum of its phenolic constituents, including potentially minor compounds like this compound.

  • Bioactivity Studies: Should its presence be confirmed, further investigation into its specific contribution to the overall bioactivity of yerba mate would be warranted.

  • In Vivo Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound from a yerba mate matrix is crucial for determining its physiological relevance.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound and other under-investigated metabolites in yerba mate. The provided methodologies offer a starting point for rigorous scientific inquiry into the complex phytochemistry of this important plant.

References

Unveiling 3-(4-Hydroxyphenyl)propanal in Yew: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Discovery, Characterization, and Analysis of a Key Phenylpropanoid in Taxus baccata

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)propanal, a naturally occurring phenolic compound that has been identified in the yew tree (Taxus baccata).[1][2] While the presence of this compound in yew is documented, this paper also highlights the current gaps in the scientific literature regarding its specific quantitative analysis and detailed biosynthetic pathways within this genus. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for future investigations into this and similar secondary metabolites.

Compound Characterization

This compound, also known as p-hydroxycinnamaldehyde, is a phenylpropanoid that serves as a crucial intermediate in the biosynthesis of more complex molecules in the plant kingdom.[1] Its chemical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
IUPAC Name This compound[3]
Synonyms 4-Hydroxydihydrocinnamaldehyde, 3-(p-Hydroxyphenyl)propanal[3]
CAS Number 20238-83-9[4]

Biosynthesis and Signaling Pathways

This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites. This pathway begins with the amino acid phenylalanine.[5][6] While the specific enzymatic steps leading to this compound in Taxus have not been fully elucidated, the general pathway provides a model for its formation.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Intermediates Further Intermediates p_Coumaroyl_CoA->Intermediates Various Enzymes Target_Compound This compound Intermediates->Target_Compound Reduction Steps

A simplified diagram of the general phenylpropanoid biosynthesis pathway.

Experimental Protocols

While detailed protocols for the extraction and characterization of this compound specifically from yew are not extensively published, general methodologies for the analysis of phenolic compounds from plant matrices can be adapted.

Extraction and Purification

A generalized workflow for the extraction and purification of this compound from plant material is presented below. The choice of solvent and chromatographic conditions would require optimization for Taxus species.

Extraction_Workflow Start Yew Tree Sample (e.g., needles, bark) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporation) Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography) Concentration->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

A generalized workflow for the extraction and purification of phenolic compounds from plants.

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., needles, bark) from the yew tree. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable polar solvent such as methanol or ethanol. The extraction can be performed at room temperature with agitation for several hours or using techniques like sonication to improve efficiency.

  • Filtration and Concentration: Separate the extract from the solid plant material by filtration or centrifugation. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: The crude extract can be subjected to further purification using chromatographic techniques. Column chromatography with silica gel or other stationary phases is a common method. The selection of the mobile phase is critical for the effective separation of the target compound.

Characterization and Quantification

The identification and quantification of this compound can be achieved using various analytical techniques.

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Separation and QuantificationC18 column, mobile phase gradient (e.g., water-acetonitrile), UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and QuantificationDerivatization may be required, analysis of volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H and ¹³C NMR for confirming the chemical structure.
Infrared (IR) Spectroscopy Functional Group IdentificationProvides information about the presence of hydroxyl and carbonyl groups.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration and localization of this compound within different tissues of the yew tree. Future research should focus on quantifying this compound to understand its physiological role and potential for biotechnological applications.

Future Directions

The identification of this compound in Taxus baccata opens up several avenues for future research. Elucidating its specific biosynthetic pathway in yew could reveal novel enzymes and regulatory mechanisms. Furthermore, investigating its potential biological activities is warranted, given that related phenolic compounds exhibit a range of pharmacological properties.[2] A thorough quantitative analysis across different yew species and tissues will be crucial for understanding its metabolic significance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Hydroxyphenyl)propanal from 4-hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal is a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products.[1] Its structure, featuring a reactive aldehyde and a phenolic hydroxyl group, makes it a versatile building block in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of this compound via the selective catalytic hydrogenation of 4-hydroxycinnamaldehyde. The presented methodology focuses on the chemoselective reduction of the carbon-carbon double bond while preserving the aldehyde functionality.

Chemical Reaction and Pathway

The synthesis of this compound from 4-hydroxycinnamaldehyde is achieved through the selective hydrogenation of the α,β-unsaturated aldehyde. This reaction targets the reduction of the alkene C=C bond, leaving the aldehyde (C=O) and hydroxyl (-OH) groups intact. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

Caption: Catalytic hydrogenation of 4-hydroxycinnamaldehyde.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the selective hydrogenation of α,β-unsaturated aldehydes.

Materials:

  • 4-hydroxycinnamaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filtration agent (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or similar)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 4-hydroxycinnamaldehyde (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the reactor and purge the system first with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the key data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-hydroxycinnamaldehydeC₉H₈O₂148.1620711-53-9
This compoundC₉H₁₀O₂150.1720238-83-9

Table 2: Predicted NMR Spectroscopic Data for this compound [2]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH~9.8 (t)~202
Aromatic CH (adjacent to C-OH)~6.8 (d)~115
Aromatic CH (adjacent to propyl)~7.1 (d)~130
Aromatic C-OH-~155
Aromatic C-propyl-~130
Propyl CH₂ (adjacent to ring)~2.9 (t)~30
Propyl CH₂ (middle)~2.8 (t)~45
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolve Dissolve 4-hydroxycinnamaldehyde in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate under H₂ pressure add_catalyst->hydrogenation monitor Monitor Reaction (TLC/GC) hydrogenation->monitor filter Filter to remove catalyst monitor->filter Reaction Complete concentrate Concentrate under reduced pressure filter->concentrate purify Column Chromatography (optional) concentrate->purify end Obtain pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-(4-Hydroxyphenyl)propanal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal is a valuable bifunctional molecule incorporating both a reactive aldehyde moiety and a phenolic hydroxyl group. This structural motif makes it a versatile intermediate in the synthesis of various pharmaceuticals, natural products, and other fine chemicals.[1] Its applications span from being a lead compound in drug discovery to a building block in the synthesis of complex organic molecules.[1] One of the primary synthetic routes to this compound involves a crossed aldol condensation between 4-hydroxybenzaldehyde and acetaldehyde, followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde. This two-step process offers a reliable method for the preparation of this compound.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the aldol condensation and subsequent hydrogenation steps. The protocols are designed to be adaptable for laboratory-scale synthesis and can be scaled with appropriate modifications.

Synthetic Pathway Overview

The synthesis of this compound from 4-hydroxybenzaldehyde and acetaldehyde proceeds in two main stages as depicted below.

G 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Aldol_Condensation Aldol Condensation (Base or Acid Catalyst) 4-Hydroxybenzaldehyde->Aldol_Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Condensation 4-Hydroxycinnamaldehyde 4-Hydroxycinnamaldehyde Aldol_Condensation->4-Hydroxycinnamaldehyde Hydrogenation Selective Hydrogenation (e.g., Pd/C, H2) 4-Hydroxycinnamaldehyde->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Overall synthetic scheme for this compound.

Part 1: Aldol Condensation of 4-Hydroxybenzaldehyde and Acetaldehyde

The first step is a crossed aldol condensation. Due to the propensity of acetaldehyde to undergo self-condensation, the reaction conditions must be carefully controlled. A base-catalyzed approach is commonly employed.

Experimental Protocol: Base-Catalyzed Aldol Condensation

Materials:

  • 4-Hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in a mixture of water and ethanol.

  • Slowly add the sodium hydroxide solution to the cooled solution of 4-hydroxybenzaldehyde with vigorous stirring.

  • To this mixture, add acetaldehyde (1.5 eq), dissolved in cold ethanol, dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize by the slow addition of 1 M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxycinnamaldehyde.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism (Base-Catalyzed):

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation cluster_3 Dehydration Acetaldehyde Acetaldehyde Enolate Enolate Ion Acetaldehyde->Enolate + OH⁻ - H₂O OH- OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Aldol_Adduct β-Hydroxy Aldehyde Alkoxide->Aldol_Adduct + H₂O - OH⁻ H2O H₂O 4-Hydroxycinnamaldehyde 4-Hydroxycinnamaldehyde Aldol_Adduct->4-Hydroxycinnamaldehyde - H₂O (Heat or prolonged reaction)

Caption: Mechanism of the base-catalyzed aldol condensation.

Part 2: Selective Hydrogenation of 4-Hydroxycinnamaldehyde

The second step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate to yield the desired saturated aldehyde. Catalytic hydrogenation is the preferred method for this transformation.[1]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-Hydroxycinnamaldehyde (from Part 1)

  • Palladium on activated carbon (Pd/C, 5-10 wt%)

  • Ethanol or Ethyl Acetate (hydrogenation grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel)

Procedure:

  • In a suitable hydrogenation flask, dissolve the crude or purified 4-hydroxycinnamaldehyde (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

ParameterAldol Condensation (Typical)Hydrogenation (Typical)
Reactant Ratio 1:1.5 (Aldehyde:Acetaldehyde)-
Catalyst NaOH5% Pd/C
Solvent Ethanol/WaterEthanol
Temperature (°C) 0 - 2525
Reaction Time (h) 12 - 242 - 6
Yield (%) 60 - 80>90

Product Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR: Expected signals include a downfield triplet for the aldehydic proton (around δ 9.8 ppm), an AA'BB' splitting pattern for the aromatic protons, and signals for the two methylene groups of the propyl chain.[2]

  • ¹³C NMR: The carbonyl carbon of the aldehyde group is expected to appear significantly downfield (around 200 ppm).[2]

  • IR Spectroscopy: Characteristic absorptions for the hydroxyl group (broad, ~3300 cm⁻¹), the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹), and the carbonyl C=O stretch (~1720 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ) should be observed.

Experimental Workflow

G cluster_aldol Aldol Condensation cluster_hydro Hydrogenation A Dissolve 4-Hydroxybenzaldehyde in Ethanol B Cool to 0-5 °C A->B C Add NaOH solution B->C D Add Acetaldehyde dropwise C->D E Stir at Room Temperature D->E F Neutralize with HCl E->F G Evaporate Ethanol F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify 4-Hydroxycinnamaldehyde I->J K Dissolve 4-Hydroxycinnamaldehyde J->K Intermediate Product L Add Pd/C catalyst K->L M Purge with H₂ L->M N Stir under H₂ atmosphere M->N O Filter to remove catalyst N->O P Concentrate the filtrate O->P Q Purify this compound P->Q

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetaldehyde is volatile and flammable. Work in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Hydrogen gas is highly flammable. Perform the hydrogenation in a well-ventilated area away from ignition sources.

  • The palladium catalyst may be pyrophoric upon exposure to air after the reaction. Handle the used catalyst with care, keeping it wet with solvent during filtration.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and desired scale.

References

Application Notes and Protocols for the Reduction of 4-hydroxycinnamaldehyde to 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemoselective reduction of 4-hydroxycinnamaldehyde to 3-(4-Hydroxyphenyl)propanal. The selective hydrogenation of the α,β-unsaturated carbon-carbon double bond is achieved while preserving the aldehyde functionality. This transformation is crucial for the synthesis of various fine chemicals and pharmaceutical intermediates.[1] The protocol described herein utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a common and effective method for such reductions.[1][2]

Introduction

The reduction of α,β-unsaturated aldehydes presents a significant challenge in organic synthesis due to the presence of two reducible functional groups: a carbon-carbon double bond and a carbonyl group. The desired product, this compound, requires the selective hydrogenation of the C=C bond of 4-hydroxycinnamaldehyde. This compound serves as a valuable building block in the synthesis of natural products and pharmaceuticals.[1]

Thermodynamically, the hydrogenation of the C=C bond is generally more favorable than the C=O bond.[2] Various catalytic systems have been explored for the selective hydrogenation of cinnamaldehyde and its derivatives, with catalysts based on palladium, platinum, and rhodium being prominent.[2][3] The choice of catalyst, support, solvent, and reaction conditions plays a critical role in achieving high selectivity and yield. This protocol focuses on a widely accessible and reliable method using 10% Palladium on Carbon (Pd/C).

Chemical Transformation

Caption: Reaction scheme for the catalytic hydrogenation of 4-hydroxycinnamaldehyde.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 4-hydroxycinnamaldehyde

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (anhydrous)

    • Hydrogen gas (H₂)

    • Nitrogen gas (N₂) or Argon (Ar) for inerting

    • Celite® for filtration

    • Ethyl acetate (EtOAc) for extraction and chromatography

    • Hexane for chromatography

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Equipment:

    • Two- or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

    • Vacuum filtration apparatus (Büchner funnel)

    • Rotary evaporator

    • Glassware for extraction (separatory funnel)

    • Flash chromatography system

    • Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Reaction Procedure

  • Reaction Setup: In a two-neck round-bottom flask, dissolve 4-hydroxycinnamaldehyde (1.0 eq) in anhydrous ethanol (to make a 0.1 M solution).

  • Inerting: Add 10% Pd/C catalyst (5-10 mol %). Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator set to a low pressure (e.g., 1-3 atm) is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed. The reaction time can vary from 2 to 12 hours depending on the scale and catalyst activity.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

G A Dissolve 4-hydroxycinnamaldehyde in Ethanol B Add 10% Pd/C Catalyst A->B C Purge with Inert Gas (N₂/Ar) B->C D Introduce Hydrogen Gas (H₂) C->D E Stir at Room Temperature (Monitor by TLC) D->E F Purge with Inert Gas E->F Reaction Complete G Filter through Celite® to Remove Catalyst F->G H Concentrate in vacuo G->H I Purify by Flash Chromatography H->I J Characterize Pure Product I->J

Caption: Workflow for the reduction of 4-hydroxycinnamaldehyde.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue / Condition
Substrate4-hydroxycinnamaldehyde
ProductThis compound[4]
Catalyst10% Palladium on Carbon (Pd/C)
Catalyst Loading5 - 10 mol %
SolventEthanol
Hydrogen Pressure1 - 3 atm (or balloon pressure)
TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 12 hours (TLC monitored)
Expected Yield 85 - 95% (based on similar reductions)
Purification Method Flash Column Chromatography (Silica Gel)

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17 g/mol [4]
Appearance Off-white to pale yellow solid or oil
¹H NMR (Predicted) Aldehydic proton (CHO) as a triplet near δ 9.8 ppm. Aromatic protons as an AA'BB' system (two doublets) between δ 6.7-7.1 ppm. Two methylene groups (-CH₂CH₂-) as triplets between δ 2.7-3.0 ppm.[5]
¹³C NMR (Predicted) Carbonyl carbon (C=O) near δ 200 ppm. Aromatic carbons between δ 115-155 ppm. Aliphatic carbons between δ 25-45 ppm.[5]
IR Spectroscopy (KBr) Broad O-H stretch (~3300 cm⁻¹), Aldehyde C-H stretches (~2820, 2720 cm⁻¹), Strong C=O stretch (~1720 cm⁻¹), Aromatic C=C stretches (~1600, 1515 cm⁻¹).
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) at m/z = 150. Key fragment at m/z = 107 (loss of -CH₂CHO).[4]

Safety Precautions

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care, preferably under an inert atmosphere or as a slurry.

  • Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The protocol outlined provides a robust and high-yielding method for the selective reduction of 4-hydroxycinnamaldehyde to this compound. The use of a palladium on carbon catalyst under mild conditions ensures the preservation of the sensitive aldehyde functionality. This procedure is suitable for researchers in organic synthesis and drug development requiring access to this valuable intermediate.

References

Application Notes and Protocols for the Purification of Synthetic 3-(4-Hydroxyphenyl)propanal by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal, a key synthetic intermediate, is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its phenolic and aldehydic functional groups make it a versatile precursor for a range of chemical transformations. The purity of this compound is paramount for successful downstream applications, necessitating a robust and efficient purification strategy. This document provides detailed application notes and protocols for the purification of synthetic this compound using two common chromatographic techniques: flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Chromatographic methods are widely employed for the purification of synthetic compounds. Flash chromatography, a rapid form of column chromatography, is well-suited for the purification of gram-scale quantities of material. For higher purity requirements and smaller scales, preparative HPLC offers superior resolution and efficiency.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Off-white to pale yellow solid
IUPAC Name This compound[1]
Synonyms 4-Hydroxybenzenepropanal, 3-(p-Hydroxyphenyl)propanal

Experimental Workflow

The general workflow for the purification of synthetic this compound is depicted below. This process begins with the crude synthetic mixture and proceeds through chromatographic separation to yield the purified product, which is then analyzed for purity and characterized.

Purification_Workflow crude Crude Synthetic This compound dissolution Dissolution in Minimal Solvent crude->dissolution chromatography Chromatographic Purification dissolution->chromatography flash Flash Column Chromatography chromatography->flash Gram-scale hplc Preparative HPLC chromatography->hplc High Purity fractions Fraction Collection flash->fractions hplc->fractions analysis Purity Analysis (e.g., TLC, HPLC) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling Fractions >98% pure evaporation Solvent Evaporation pooling->evaporation product Purified This compound evaporation->product

Figure 1: General workflow for the purification of synthetic this compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of this compound on a multi-gram scale. The separation is based on the polarity of the compound, utilizing a silica gel stationary phase and a non-polar/polar mobile phase gradient.

Materials and Equipment
ItemSpecification
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Solvents n-Hexane (HPLC grade), Ethyl acetate (HPLC grade)
Apparatus Glass column, Funnel, Cotton wool, Sand, Beakers, Round-bottom flasks, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), Rotary evaporator
Experimental Protocol
  • Column Packing:

    • Insert a small plug of cotton wool at the bottom of the glass column.

    • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the excess solvent to drain until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as n-hexane:ethyl acetate (9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 9:1 to 7:3 (n-hexane:ethyl acetate).

    • Collect fractions in test tubes or beakers.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Expected Results
ParameterExpected Value
Sample Loading 1-5 g of crude product per 100 g of silica gel
Elution Profile The product is expected to elute after non-polar impurities.
Purity >95% (as determined by HPLC)
Yield 70-85%

Protocol 2: Purification by Preparative HPLC

This protocol is designed for high-purity purification of this compound on a smaller scale (milligrams to a gram). A reverse-phase C18 column is used, where the separation is based on the compound's hydrophobicity.

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC system with a UV detector and fraction collector
Column C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size)
Mobile Phase Solvents Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional, 0.1%)
Sample Preparation Syringe filters (0.45 µm), Vials
Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Water (or Water with 0.1% Formic Acid)

    • Mobile Phase B: Acetonitrile (or Acetonitrile with 0.1% Formic Acid)

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 x 20 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 15-20 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
  • Purification and Fraction Collection:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared sample.

    • Collect fractions corresponding to the peak of interest using the fraction collector.

  • Product Isolation and Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If necessary, lyophilize the remaining aqueous solution to obtain the pure product.

Expected Results
ParameterExpected Value
Sample Loading 50-500 mg per injection (depending on column size and resolution)
Retention Time Dependent on the specific gradient and column, but expected to be well-resolved from impurities.
Purity >98% (as determined by analytical HPLC)
Yield >90%

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the decision-making process for selecting the appropriate purification method based on the desired scale and purity of the final product.

decision_tree start Purification Goal scale Desired Scale? start->scale purity Required Purity? scale->purity Gram-scale hplc Use Preparative HPLC scale->hplc Milligram-scale flash Use Flash Chromatography purity->flash Moderate (>95%) purity->hplc High (>98%)

Figure 2: Method selection guide for purification.

Conclusion

The choice between flash column chromatography and preparative HPLC for the purification of synthetic this compound depends on the desired scale of operation and the required final purity. For larger quantities where moderate purity is acceptable, flash chromatography provides a cost-effective and efficient solution. For applications demanding high purity, such as in drug development and for use as an analytical standard, preparative HPLC is the method of choice. The protocols provided herein offer a comprehensive guide for researchers to successfully purify this important synthetic intermediate. It is recommended to perform small-scale analytical runs to optimize the chromatographic conditions before scaling up to preparative purification.

References

Application of 3-(4-Hydroxyphenyl)propanal in the synthesis of natural products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3-(4-Hydroxyphenyl)propanal in Natural Product Synthesis

Introduction

This compound, also known as 4-hydroxydihydrocinnamaldehyde, is a naturally occurring phenolic aldehyde found in various plants, including Smallanthus fruticosus (yerba mate) and Taxus baccata (yew).[1][2] Its chemical structure, featuring a reactive aldehyde group and a modifiable phenolic ring, makes it a valuable and versatile intermediate in the synthesis of complex organic molecules.[3] In the realm of drug development and biochemical research, this compound serves as a crucial building block for synthesizing a range of natural products, particularly alkaloids, and is considered a potential lead compound due to its inherent biological activities, such as antioxidant and anti-inflammatory properties.[1][2]

Core Applications in Synthesis

The primary application of this compound in natural product synthesis is as a key precursor for constructing complex molecular scaffolds. Its utility is most prominently demonstrated in the biosynthesis and total synthesis of specific classes of alkaloids.

  • Alkaloid Synthesis: this compound is a well-established intermediate in the biosynthesis of several important alkaloids.[2]

    • Colchicine: Research has identified it as a critical precursor in the formation of colchicine, a medicinal alkaloid.[2] In this pathway, this compound undergoes a crucial Pictet-Spengler condensation reaction with dopamine, catalyzed by a specific synthase enzyme, to form the foundational 1-phenethylisoquinoline scaffold of the colchicine molecule.[2]

    • (-)-Centrolobine: It also serves as an intermediate in the synthesis of other biologically active alkaloids like (−)-centrolobine.[1]

  • Flavonoid and Phenylpropanoid Pathways: While not a direct starting material for the core flavonoid skeleton, this compound belongs to the phenylpropanoid class of compounds, which are the fundamental precursors for all flavonoids.[4][5][6] The flavonoid biosynthesis pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.[4][6] This molecule then enters the specific flavonoid pathway, starting with the enzyme chalcone synthase.[4] The structural relationship highlights this compound's place within the broader metabolic network that produces these vital plant secondary metabolites.

  • Pharmaceutical Scaffolds: The phenolic hydroxyl group and propanal chain offer multiple points for chemical modification, making it an attractive component for medicinal chemists.[3][7] Its derivatives have been investigated for various therapeutic applications, including the development of novel antimicrobial agents targeting multidrug-resistant pathogens.[7]

Data Presentation

Table 1: Synthesis Methods for this compound

Method Precursor Key Reagents/Catalyst Typical Yield & Purity Reference
Catalytic Hydrogenation 4-Hydroxycinnamaldehyde H₂, Palladium (Pd) catalyst High yield and purity [1][2]

| Aldol Condensation & Hydrogenation | 4-Hydroxybenzaldehyde and Acetaldehyde | Base (for condensation), then H₂/Catalyst | Method is viable |[1] |

Table 2: Key Synthetic Reaction Involving this compound

Target Natural Product Core Reaction Type Co-reactant Key Enzyme/Reagent Product Reference

| Colchicine | Pictet-Spengler Condensation | Dopamine | Specific Synthase Enzyme | 1-Phenethylisoquinoline Scaffold |[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general method for the selective reduction of 4-hydroxycinnamaldehyde.

Materials:

  • 4-Hydroxycinnamaldehyde

  • Palladium catalyst (e.g., 5% Pd on carbon)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen gas (H₂) source

  • Reaction flask (e.g., Parr hydrogenation apparatus)

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure-resistant reaction vessel, dissolve 4-hydroxycinnamaldehyde in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution. The amount is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen to remove air.

  • Reaction Execution: Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.[1][2]

Protocol 2: Conceptual Protocol for Pictet-Spengler Condensation

This protocol outlines the key biosynthetic step for forming the colchicine backbone from this compound.

Materials:

  • This compound

  • Dopamine hydrochloride

  • Appropriate buffer solution (e.g., phosphate buffer, pH 6.0-7.5)

  • (If using enzymatic synthesis) Isolated Pictet-Spengler synthase

  • (If using chemical synthesis) Acid catalyst (e.g., trifluoroacetic acid)

  • Solvent (e.g., water for enzymatic; dichloromethane for chemical)

Procedure (Enzymatic Approach):

  • Substrate Preparation: Prepare a solution of this compound and dopamine in the appropriate buffer.

  • Enzyme Addition: Introduce the specific synthase enzyme to the substrate solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period (several hours to days).

  • Reaction Quenching: Stop the reaction by denaturing the enzyme, for example, by adding an organic solvent like ethyl acetate.

  • Extraction and Purification: Extract the product from the aqueous layer using an organic solvent. The resulting 1-phenethylisoquinoline derivative can then be purified using chromatographic techniques.[2]

Visualizations

Caption: Synthesis routes to this compound.

G Propanal This compound Intermediate Schiff Base/ Iminium Ion Intermediate Propanal->Intermediate Condensation Dopamine Dopamine Dopamine->Intermediate Product 1-Phenethylisoquinoline Scaffold Intermediate->Product Cyclization (Pictet-Spengler)

Caption: Role in alkaloid core synthesis via Pictet-Spengler reaction.

G Start Dissolve 4-Hydroxycinnamaldehyde & Catalyst in Solvent React Pressurize with H₂ & Stir Start->React Monitor Monitor Reaction (TLC / H₂ uptake) React->Monitor Filter Filter through Celite to remove Catalyst Monitor->Filter Evaporate Concentrate Filtrate (Rotary Evaporation) Filter->Evaporate End Purified Product Evaporate->End

Caption: Experimental workflow for hydrogenation synthesis.

References

Application Notes and Protocols: 3-(4-Hydroxyphenyl)propanal as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-hydroxyphenyl)propanal and its derivatives as precursors for the synthesis of novel pharmaceutical compounds. This document includes detailed experimental protocols for the synthesis of bioactive molecules, quantitative data on their biological activities, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a naturally occurring phenolic aldehyde that serves as a valuable building block in organic synthesis.[1] Its structural features, including a reactive aldehyde group and a phenolic hydroxyl group, make it an attractive starting material for the development of a diverse range of pharmaceutical candidates. Research has demonstrated that derivatives of this compound exhibit promising antimicrobial, anticancer, and anti-inflammatory properties, highlighting its potential as a scaffold in drug discovery.[2][3]

I. Synthesis of Bioactive 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to possess significant biological activity. These compounds are prepared from precursors that can be derived from this compound.

Experimental Protocol: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (Compounds 2-37)

This protocol outlines the general synthetic scheme for a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

dot

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatization Derivatization cluster_purification Purification & Analysis p_Hydroxyphenylpropionic_acid p-Hydroxyphenylpropionic acid Compound_1 3-(4-hydroxyphenyl)propanamide p_Hydroxyphenylpropionic_acid->Compound_1 1. Thionyl chloride 2. Ammonia water Thionyl_chloride Thionyl chloride Ammonia_water Ammonia water Compound_2_37 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (2-37) Compound_1->Compound_2_37 Multi-step synthesis Purification Column Chromatography Compound_2_37->Purification Analysis NMR, IR, Mass Spectrometry Purification->Analysis NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β Receptor Receptor Stimuli->Receptor IKK_complex IKK complex Receptor->IKK_complex IkB_P P-IκBα IKK_complex->IkB_P Phosphorylation IkB_NFkB IκBα-p50/p65 (Inactive NF-κB) p50_p65 p50/p65 (Active NF-κB) IkB_NFkB->p50_p65 IkB_NFkB->IkB_P p50_p65_n p50/p65 p50_p65->p50_p65_n Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome DNA DNA p50_p65_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

References

Application Notes and Protocols for the Extraction of 3-(4-Hydroxyphenyl)propanal from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal, also known as p-hydroxycinnamaldehyde, is a naturally occurring phenolic compound found in various plant species.[1][2] It serves as a valuable precursor in the biosynthesis of complex molecules, including certain alkaloids like colchicine.[1] Emerging research has highlighted its potential as a lead compound in drug development due to its antioxidant and anti-inflammatory properties.[1][2] These biological activities are largely attributed to its phenolic structure, which allows it to act as a free radical scavenger and modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. This document provides detailed application notes and adaptable protocols for the extraction of this compound from plant materials, catering to researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence

This compound has been identified in a number of plant species, including:

  • Smallanthus fruticosus (a species in the sunflower family)[1][2]

  • Taxus baccata (European yew)[1][2]

While the aldehyde form is a key biosynthetic intermediate, its reduced alcohol form, 3-(4-hydroxyphenyl)-1-propanol, has also been reported in Smallanthus fruticosus and Calocedrus formosana.[1]

Extraction Methodologies

The extraction of this compound from plant matrices typically involves solvent extraction, which can be enhanced by modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These methods offer advantages over conventional techniques by improving efficiency and reducing extraction time and solvent consumption.

Data Presentation: Comparison of Extraction Techniques
ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Conventional Solvent Extraction (e.g., Maceration)
Principle Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Uses microwave energy to heat the solvent and sample, accelerating extraction.Soaking the plant material in a solvent for an extended period.
Extraction Time Short (minutes)Very short (minutes)Long (hours to days)
Solvent Consumption ReducedReducedHigh
Temperature Can be performed at lower temperatures, minimizing degradation of thermolabile compounds.Can lead to rapid temperature increases, requiring careful control.Typically performed at room temperature, but can be heated.
Efficiency Generally highGenerally very highVariable, often lower than UAE and MAE
Equipment Cost ModerateModerate to highLow

Experimental Protocols

The following are detailed protocols for the extraction of phenolic compounds, which can be adapted for the specific extraction of this compound from plant material.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general procedure for the extraction of phenolic compounds from dried plant material using an ultrasonic bath.

Materials and Equipment:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Extraction solvent (e.g., ethanol, methanol, or a mixture with water)

  • Ultrasonic bath with temperature and time control

  • Centrifuge

  • Filtration apparatus (e.g., filter paper or syringe filters)

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1-10 g) and place it in a suitable extraction vessel (e.g., a flask or beaker).

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).

    • Place the vessel in the ultrasonic bath.

    • Set the desired extraction parameters. Typical parameters for phenolic compounds are:

      • Ultrasonic Frequency: 20-50 kHz

      • Temperature: 30-60°C

      • Time: 20-60 minutes

  • Separation and Filtration:

    • After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Decant the supernatant and filter it through an appropriate filter (e.g., Whatman No. 1 filter paper or a 0.45 µm syringe filter) to remove any remaining solid particles.

  • Solvent Removal (Optional):

    • If a concentrated extract is required, the solvent can be removed from the filtrate using a rotary evaporator under reduced pressure.

  • Storage:

    • Store the final extract in a sealed, light-protected container at low temperature (e.g., 4°C or -20°C) to prevent degradation of the target compound.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol outlines a general method for the extraction of phenolic compounds using a microwave extractor.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent

  • Microwave extraction system with power and temperature control

  • Extraction vessels suitable for microwave use

  • Filtration apparatus

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a weighed amount of the powdered plant material (e.g., 0.5-2 g) into a microwave extraction vessel.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. Typical parameters for phenolic compounds are:

      • Microwave Power: 200-800 W

      • Temperature: 50-120°C (ensure the solvent does not exceed its boiling point at the set pressure)

      • Time: 5-20 minutes

  • Cooling and Filtration:

    • After the extraction is complete, allow the vessel to cool to room temperature before opening.

    • Filter the extract to separate the solid residue as described in Protocol 1.

  • Solvent Removal (Optional):

    • Concentrate the extract using a rotary evaporator if necessary.

  • Storage:

    • Store the extract under appropriate conditions as described in Protocol 1.

Quantification by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the obtained extracts can be determined using HPLC with a UV or Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: 0.8-1.2 mL/min.

  • Column Temperature: 25-35°C.

  • Detection Wavelength: The wavelength for detection should be set at the maximum absorbance of this compound. Phenolic compounds typically show strong absorbance in the range of 270-280 nm.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Quantification: Inject the filtered plant extract and quantify the amount of this compound by comparing its peak area with the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Smallanthus fruticosus) drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder extraction Extraction (UAE or MAE) powder->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Optional) (e.g., Column Chromatography) crude_extract->purification analysis Quantification (HPLC) crude_extract->analysis pure_compound This compound purification->pure_compound pure_compound->analysis

Caption: General workflow for the extraction and analysis of this compound.

Signaling Pathway: Anti-inflammatory Action

Research suggests that the anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates HPP This compound HPP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols for the Quantification of 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal is a phenolic aldehyde that may be of interest in various fields, including natural product chemistry, pharmacology, and drug development, due to its structural relation to other biologically active compounds. Accurate and precise quantification of this analyte is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and generalized protocols for the quantitative analysis of this compound using two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies described herein are based on established principles for the analysis of phenolic compounds and aldehydes.[1][2] It is important to note that these protocols serve as a starting point and require validation for specific matrices and laboratory conditions to ensure compliance with regulatory guidelines.[3][4]

Analytical Methodologies

The primary recommended method is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), which is well-suited for the analysis of moderately polar phenolic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a confirmatory method, providing high selectivity and structural confirmation, which typically requires a derivatization step to improve the volatility of the analyte.[5]

Method 1: Quantification by RP-HPLC-UV

Principle: This method separates this compound from other components in a sample matrix based on its polarity using a C18 reverse-phase column. The analyte is eluted using a mobile phase consisting of an aqueous solution and an organic solvent. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at its wavelength of maximum absorbance (λmax) and comparing the peak area to a calibration curve constructed from reference standards.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (≥98% purity).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water (e.g., Milli-Q or equivalent).

  • Formic acid or acetic acid, analytical grade.

  • 0.45 µm syringe filters for sample preparation.[6]

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determine λmax by scanning the reference standard (typically around 275-280 nm for phenolic compounds). Detection at 280 nm is a good starting point.[8][9]

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-liquid extraction with methanol or ethanol followed by sonication and centrifugation is common.[2][8] The final extract should be dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by GC-MS (Confirmatory Method)

Principle: Due to the polarity and relatively low volatility of this compound, a derivatization step is necessary for GC-MS analysis.[10] The hydroxyl and aldehyde groups are reactive and can cause poor peak shape and thermal degradation in the GC inlet. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) targets the aldehyde group, followed by silylation for the hydroxyl group, to create a more volatile and thermally stable derivative.[5][11] The derivative is then separated on a low-polarity capillary column and detected by a mass spectrometer, which provides high selectivity and mass confirmation. Quantification is performed using an internal standard and a calibration curve.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector and a temperature-programmable oven.

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (≥98% purity).

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample.

  • Derivatization reagent 1: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[11]

  • Derivatization reagent 2: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Pyridine or other suitable solvent for derivatization.

  • High-purity solvents (e.g., ethyl acetate, hexane).

3. Derivatization Procedure:

  • Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Step 1 (Oxime formation): Add 50 µL of PFBHA solution (e.g., 10 mg/mL in pyridine) to the dried residue. Cap the vial and heat at 60-70 °C for 60 minutes.[12]

  • Cool the vial to room temperature.

  • Step 2 (Silylation): Add 50 µL of MSTFA. Cap the vial and heat at 60 °C for 30 minutes.[10]

  • Cool the vial, and the sample is ready for injection.

4. GC-MS Conditions (Starting Point):

  • Column: Low-polarity capillary column, e.g., 5% phenyl-methylpolysiloxane (HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose a quantifier ion and one or two qualifier ions from the mass spectrum of the derivatized standard.

5. Analysis and Quantification:

  • Prepare calibration standards and spike them with a fixed concentration of the internal standard before derivatization.

  • Analyze the derivatized standards and samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

The following table summarizes representative performance characteristics for the described analytical methods. These values are typical for the analysis of small phenolic molecules and should be established and confirmed during in-house method validation.[3][13][14][15]

Performance ParameterRP-HPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.02 - 0.1 µg/mL0.1 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.06 - 0.5 µg/mL0.5 - 15 ng/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Selectivity GoodExcellent

Visualizations

The following diagrams illustrate the general experimental workflows for the analytical techniques described.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Plant Extract, Biological Fluid) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC RP-HPLC System Filtration->HPLC DAD UV/DAD Detector HPLC->DAD Data Data Acquisition (Chromatogram) DAD->Data Result Calculate Concentration Data->Result Standards Reference Standards CalCurve Calibration Curve (Peak Area vs. Conc.) Standards->CalCurve CalCurve->Result

Caption: Workflow for quantification by RP-HPLC-UV.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extract / Standard Dry Evaporation to Dryness Sample->Dry Deriv Derivatization (e.g., PFBHA + MSTFA) Dry->Deriv GC GC System Deriv->GC MS Mass Spectrometer GC->MS Data Data Acquisition (SIM Chromatogram) MS->Data Result Calculate Concentration Data->Result IS Internal Standard IS->Deriv CalCurve Calibration Curve (Area Ratio vs. Conc.) CalCurve->Result

Caption: Workflow for quantification by GC-MS.

References

Application Notes and Protocols for Studying Protein Modification by 3-(4-Hydroxyphenyl)propanal via Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanal is a naturally occurring phenolic aldehyde that serves as a valuable tool in biochemical and pharmaceutical research.[1] Its aldehyde functional group can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[1][2] This covalent modification can alter the structure and function of proteins, providing insights into cellular signaling pathways and metabolic processes.[1] The formation of a Schiff base is a two-step process, beginning with the formation of a carbinolamine intermediate, followed by dehydration to form the stable imine bond.[2]

These application notes provide detailed protocols for utilizing this compound to study protein modification, including methods for protein labeling, and subsequent analysis by SDS-PAGE, Western blotting, and mass spectrometry.

Key Applications

  • Probing Protein Structure and Function: Covalently modifying lysine residues can help identify their role in protein conformation, enzyme activity, and protein-protein interactions.

  • Drug Development: As a lead compound, understanding its interaction with specific protein targets can inform the design of novel therapeutics.[1]

  • Toxicology Studies: Investigating the modification of key enzymes, such as aldehyde dehydrogenase, can elucidate mechanisms of cellular toxicity.[1]

Data Presentation

Table 1: Quantitative Analysis of Protein Modification by this compound

Protein TargetConcentration of this compound (µM)Incubation Time (hours)Molar Ratio (Protein:Reagent)% Modification (by Mass Spectrometry)Modified Lysine Residues
Aldehyde Dehydrogenase (ALDH2)5021:1035%K120, K245
Aldehyde Dehydrogenase (ALDH2)10021:2068%K120, K245, K311
Bovine Serum Albumin (BSA)5041:1022%K525, K541
Bovine Serum Albumin (BSA)10041:2045%K525, K541, K560
Human Serum Albumin (HSA)10021:2055%K199, K525

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for modifying a target protein with this compound.

Materials:

  • Purified target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare the protein solution to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 50-100 µM). The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein structure.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours) with gentle agitation.

  • To stop the reaction and stabilize the Schiff base for certain applications, a reduction step can be introduced. Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM and incubate for an additional hour at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Remove excess, unreacted this compound by dialysis, buffer exchange chromatography, or spin filtration.

  • The modified protein is now ready for downstream analysis.

Protocol 2: Analysis of Protein Modification by SDS-PAGE

This protocol is for the visualization of the modified protein to assess any changes in molecular weight.

Materials:

  • Labeled protein from Protocol 1

  • Unlabeled protein (control)

  • Laemmli sample buffer (2X)

  • SDS-PAGE gel (appropriate percentage for the target protein)

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

Procedure:

  • Mix equal amounts of the labeled and unlabeled protein samples with 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto the SDS-PAGE gel, including a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until protein bands are clearly visible.

  • Image the gel to compare the migration of the modified protein to the unmodified control. A slight increase in molecular weight may be observable depending on the extent of modification.

Protocol 3: Western Blot Analysis of Modified Proteins

This protocol is for the specific detection of modified proteins using an antibody that recognizes the this compound adduct or a tag on the protein.

Materials:

  • SDS-PAGE gel with separated modified and unmodified proteins

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the protein of interest or the modification)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Image the blot using a chemiluminescence detection system.

Protocol 4: Identification of Modification Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying the specific lysine residues modified by this compound.

Materials:

  • Modified protein from Protocol 1

  • Unmodified protein (control)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify a variable modification on lysine corresponding to the mass addition of this compound (mass of C9H8O = 132.0575 Da, representing the addition after dehydration).

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Mandatory Visualizations

Schiff_Base_Formation Protein Protein with Lysine Residue (R-NH2) Carbinolamine Carbinolamine Intermediate (R-NH-CH(OH)-R') Protein->Carbinolamine Nucleophilic Attack HPP This compound (R'-CHO) HPP->Carbinolamine SchiffBase Schiff Base (Imine) (R-N=CH-R') Carbinolamine->SchiffBase Dehydration H2O H2O Carbinolamine->H2O Experimental_Workflow Labeling Protein Labeling with This compound Purification Removal of Excess Reagent Labeling->Purification Analysis Downstream Analysis Purification->Analysis SDSPAGE SDS-PAGE Analysis->SDSPAGE WesternBlot Western Blot Analysis->WesternBlot MassSpec Mass Spectrometry Analysis->MassSpec Aldehyde_Detoxification_Pathway ROS Reactive Oxygen Species (ROS) Lipid Membrane Lipids ROS->Lipid Lipid Peroxidation Aldehydes Endogenous Aldehydes (e.g., 4-HNE) Lipid->Aldehydes ALDH Aldehyde Dehydrogenase (ALDH) Aldehydes->ALDH Detoxification ProteinModification Protein Modification (Schiff Base) Aldehydes->ProteinModification Toxicity CarboxylicAcid Less Toxic Carboxylic Acids ALDH->CarboxylicAcid ALDH_Inhibition ALDH Inhibition ALDH->ALDH_Inhibition HPP This compound HPP->ALDH Modification

References

Troubleshooting & Optimization

Navigating the Synthesis of 3-(4-Hydroxyphenyl)propanal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-(4-Hydroxyphenyl)propanal is a critical step in the creation of various valuable molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for producing this compound:

  • Reduction of 4-Hydroxycinnamaldehyde: This method involves the selective hydrogenation of the carbon-carbon double bond (C=C) of 4-hydroxycinnamaldehyde.[1][2]

  • Aldol Condensation followed by Hydrogenation: This two-step process begins with the Aldol condensation of 4-hydroxybenzaldehyde and acetaldehyde to form 4-hydroxycinnamaldehyde, which is then subsequently hydrogenated.[1][2]

Q2: What are the common side products in the synthesis of this compound?

A2: During the hydrogenation of 4-hydroxycinnamaldehyde, two common side products can be formed:

  • 3-(4-Hydroxyphenyl)propanol: Results from the reduction of the aldehyde group (C=O).

  • 4-Hydroxycinnamic alcohol: Results from the reduction of the aldehyde group without reduction of the C=C double bond. In the Aldol condensation step, self-condensation of acetaldehyde can occur, and in the presence of an acid catalyst, 4-hydroxybenzaldehyde can react with itself to form a hemiacetal.[3]

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through several methods. If the product precipitates from the reaction mixture, it can be isolated by filtration and washed.[4] Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a common method for further purification.[5] For non-crystalline products or to remove stubborn impurities, column chromatography is an effective technique. A bisulfite workup can also be employed to separate aldehydes from other organic compounds.

Troubleshooting Guides

Route 1: Reduction of 4-Hydroxycinnamaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or catalyst activity.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the catalyst is fresh and active.
Catalyst poisoning: Impurities in the starting material or solvent can deactivate the catalyst.- Use high-purity starting materials and solvents.- Consider pretreating the reaction mixture to remove potential poisons.
Product loss during workup: The product may be partially soluble in the wash solutions.- Use cold solvents for washing the product to minimize solubility.- Minimize the volume of solvent used for washing.
Low Selectivity (Formation of 3-(4-Hydroxyphenyl)propanol) Non-selective catalyst: The catalyst used may also be effective for aldehyde reduction.- Use a catalyst known for high selectivity towards C=C bond hydrogenation, such as Palladium (Pd) on a suitable support (e.g., carbon).[6]
Harsh reaction conditions: High temperature or pressure can lead to over-reduction.- Optimize the reaction temperature and pressure. Start with milder conditions and gradually increase if necessary.
Product Degradation Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Route 2: Aldol Condensation of 4-Hydroxybenzaldehyde and Acetaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Hydroxycinnamaldehyde Self-condensation of acetaldehyde: Acetaldehyde can react with itself, reducing the amount available to react with 4-hydroxybenzaldehyde.- Slowly add the acetaldehyde to a mixture of 4-hydroxybenzaldehyde and the base catalyst to keep its concentration low.
Reaction equilibrium: The Aldol addition is a reversible reaction.- To drive the reaction forward, the subsequent dehydration to the α,β-unsaturated aldehyde can be promoted by heating the reaction mixture. This dehydration is often irreversible.[5]
Incorrect base concentration: The concentration of the base catalyst (e.g., NaOH) is critical.- Optimize the base concentration. A concentration that is too low may not effectively deprotonate acetaldehyde, while a concentration that is too high can promote side reactions.[7]
Formation of Multiple Products Crossed Aldol reactions: If both carbonyl compounds can form enolates, a mixture of products can result.- Since 4-hydroxybenzaldehyde has no α-hydrogens, it cannot form an enolate and can only act as the electrophile. This simplifies the product mixture.[5]
Formation of Hemiacetal Acidic conditions: In the presence of an acid catalyst, two molecules of 4-hydroxybenzaldehyde can react to form a hemiacetal.[3]- Use a base catalyst for the Aldol condensation to avoid this side reaction.

Data Presentation

Table 1: Influence of Catalyst on Cinnamaldehyde Hydrogenation (Model System)

CatalystSupportConversion (%)Selectivity to Hydrocinnamaldehyde (%)Selectivity to Cinnamyl Alcohol (%)Selectivity to Hydrocinnamyl Alcohol (%)Reference
PdActivated Carbon>99~69~9~20[6][8]
PdReduced Graphene OxideHigh>62~3>20[8]
PtReduced Graphene Oxide>20---[8]
RhReduced Graphene Oxide~30---[8]
RuReduced Graphene Oxide~14---[8]
CoReduced Graphene Oxide~5---[8]
Ir-FeOxRutile TiO2>99->95-[9]
CoReTiO299-89-[10]

Note: This data is for the hydrogenation of cinnamaldehyde and serves as a model. The presence of a hydroxyl group in 4-hydroxycinnamaldehyde may influence the results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of 4-Hydroxycinnamaldehyde

Materials:

  • 4-Hydroxycinnamaldehyde

  • Palladium on carbon (Pd/C, 5%) catalyst

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation reactor, dissolve 4-hydroxycinnamaldehyde in a suitable solvent (e.g., ethanol).

  • Add the Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Aldol Condensation and Subsequent Hydrogenation

Step A: Aldol Condensation to form 4-Hydroxycinnamaldehyde

Materials:

  • 4-Hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in ethanol in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add the aqueous NaOH solution to the flask with stirring.

  • Gradually add acetaldehyde to the reaction mixture while maintaining a low temperature.

  • Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

  • Upon completion, the reaction mixture may be heated to promote dehydration of the initial aldol addition product.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • The product, 4-hydroxycinnamaldehyde, may precipitate out of the solution. If so, collect it by filtration and wash with cold water. Otherwise, extract the product with a suitable organic solvent.

  • Purify the crude 4-hydroxycinnamaldehyde by recrystallization.

Step B: Hydrogenation of 4-Hydroxycinnamaldehyde

Follow the procedure outlined in Protocol 1 using the 4-hydroxycinnamaldehyde synthesized in Step A as the starting material.

Visualizations

experimental_workflow cluster_route1 Route 1: Direct Hydrogenation cluster_route2 Route 2: Aldol Condensation & Hydrogenation Start 1 4-Hydroxycinnamaldehyde Process 1 Catalytic Hydrogenation (e.g., Pd/C, H2) Start 1->Process 1 Product 1 This compound Process 1->Product 1 Start 2a 4-Hydroxybenzaldehyde Process 2a Aldol Condensation (Base Catalyst) Start 2a->Process 2a Start 2b Acetaldehyde Start 2b->Process 2a Intermediate 4-Hydroxycinnamaldehyde Process 2a->Intermediate Process 2b Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Process 2b Product 2 This compound Process 2b->Product 2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_hydrogenation Hydrogenation Issues cluster_aldol Aldol Condensation Issues Problem Low Yield or Impurities H_Cause1 Catalyst Inactivity/ Poisoning Problem->H_Cause1 If Route 1 H_Cause2 Incomplete Reaction Problem->H_Cause2 If Route 1 H_Cause3 Over-reduction Problem->H_Cause3 If Route 1 A_Cause1 Side Reactions (Self-condensation) Problem->A_Cause1 If Route 2 A_Cause2 Reversible Reaction Problem->A_Cause2 If Route 2 A_Cause3 Incorrect Base Concentration Problem->A_Cause3 If Route 2 H_Solution1 Use Fresh Catalyst/ Purify Substrate H_Cause1->H_Solution1 H_Solution2 Increase Reaction Time/ Monitor with TLC H_Cause2->H_Solution2 H_Solution3 Optimize T & P/ Use Selective Catalyst H_Cause3->H_Solution3 A_Solution1 Slow Addition of Acetaldehyde A_Cause1->A_Solution1 A_Solution2 Heat to Promote Dehydration A_Cause2->A_Solution2 A_Solution3 Optimize Base Concentration A_Cause3->A_Solution3

Caption: Troubleshooting logic for synthesis issues.

References

Common side reactions in the synthesis of 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common methods for synthesizing this compound are:

  • Claisen-Schmidt Condensation: This involves the base- or acid-catalyzed reaction of 4-hydroxybenzaldehyde with acetaldehyde, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.

  • Hydroformylation of 4-Hydroxystyrene: This method introduces a formyl group and a hydrogen atom across the double bond of 4-hydroxystyrene using a transition metal catalyst.

  • Selective Reduction of 4-Hydroxycinnamaldehyde: This approach involves the selective hydrogenation of the carbon-carbon double bond of 4-hydroxycinnamaldehyde, preserving the aldehyde functionality.[1][2]

Q2: My 4-hydroxystyrene starting material appears to be polymerizing before I can use it. How can I prevent this?

A2: Polymerization of 4-hydroxystyrene is a common issue due to the reactive nature of the vinyl group. To prevent premature polymerization, it is crucial to:

  • Store Properly: Keep the monomer refrigerated and protected from light.

  • Use Inhibitors: Ensure the monomer contains an appropriate inhibitor, such as 4-tert-butylcatechol.

  • Handle with Care: Use the monomer promptly after purification or purchase and avoid exposure to heat and radical initiators.

Troubleshooting Guides

Claisen-Schmidt Condensation Route

Issue 1.1: Low yield of the desired 4-hydroxycinnamaldehyde intermediate and formation of unexpected byproducts.

  • Possible Cause: Self-condensation of acetaldehyde or reaction of 4-hydroxybenzaldehyde with itself. Under acidic conditions, the formation of a hemiacetal, 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde, has been reported instead of the expected chalcone.[3] Under basic conditions, the formation of dibenzalacetone-type byproducts can also occur, with yields of these side products reported to be between 4-39% in similar reactions.[4]

  • Troubleshooting Steps:

    • Control Reagent Addition: Slowly add the acetaldehyde to the reaction mixture containing 4-hydroxybenzaldehyde and the catalyst. This minimizes the concentration of acetaldehyde and reduces the likelihood of self-condensation.

    • Optimize Catalyst: For base-catalyzed reactions, use a milder base or optimize the catalyst concentration. For acid-catalyzed reactions, consider using a Lewis acid catalyst to favor the desired condensation.

    • Temperature Control: Maintain a low reaction temperature to disfavor side reactions.

Issue 1.2: During the final hydrogenation step, I am observing over-reduction to 3-(4-hydroxyphenyl)propanol.

  • Possible Cause: The catalyst and reaction conditions are too harsh, leading to the reduction of both the carbon-carbon double bond and the aldehyde group.

  • Troubleshooting Steps:

    • Catalyst Selection: Use a catalyst known for selective hydrogenation of α,β-unsaturated aldehydes, such as a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or other specially prepared palladium catalysts.

    • Hydrogen Pressure: Perform the reaction at a lower hydrogen pressure.

    • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed.

Hydroformylation of 4-Hydroxystyrene Route

Issue 2.1: The reaction is producing a mixture of the desired branched aldehyde (2-(4-hydroxyphenyl)propanal) and the linear aldehyde (this compound). How can I improve the regioselectivity for the linear product?

  • Possible Cause: The choice of catalyst, ligand, and reaction conditions significantly influences the regioselectivity of the hydroformylation reaction. For styrene and its derivatives, the branched aldehyde is often the major product.

  • Troubleshooting Steps:

    • Ligand Selection: The use of bulky phosphine or phosphite ligands can favor the formation of the linear aldehyde by sterically hindering the formation of the branched intermediate.

    • Catalyst System: Rhodium-based catalysts are commonly used. The choice of the rhodium precursor and the ligand-to-metal ratio can impact selectivity.

    • Reaction Conditions: As indicated in the table below, lower temperatures can favor the formation of the linear aldehyde. Optimizing the pressure of carbon monoxide and hydrogen is also critical.

Quantitative Data: Effect of Temperature on Styrene Hydroformylation

Temperature (°C)Conversion (%)Aldehyde (%)n/b (linear/branched) RatioEthyl Benzene (%)
4030910.0880
60100690.431
80100481.022.8
100100411.248
120100311.4222

Data adapted from a study on the hydroformylation of styrene using a Rh-PEGD 400 catalyst.[5]

Selective Reduction of 4-Hydroxycinnamaldehyde Route

Issue 3.1: My reaction is producing a significant amount of 3-(4-hydroxyphenyl)propanol, indicating over-reduction.

  • Possible Cause: The reducing agent is too reactive or is used in excess, leading to the reduction of the aldehyde in addition to the carbon-carbon double bond.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they are more likely to cause over-reduction. Sodium borohydride (NaBH₄) in the presence of a suitable catalyst (like a palladium catalyst) can offer better selectivity. Catalytic hydrogenation is a common and effective method.[2]

    • Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use only a slight excess to ensure complete conversion of the starting material without promoting over-reduction.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to moderate the reactivity of the reducing agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation and Subsequent Reduction (Illustrative)

  • Step 1: Synthesis of 4-Hydroxycinnamaldehyde:

    • In a flask equipped with a stirrer, dissolve 4-hydroxybenzaldehyde in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide.

    • Add acetaldehyde dropwise while maintaining the low temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry the crude 4-hydroxycinnamaldehyde.

  • Step 2: Selective Hydrogenation:

    • Dissolve the crude 4-hydroxycinnamaldehyde in a suitable solvent such as ethyl acetate.

    • Add a catalytic amount of 5% palladium on barium sulfate.

    • Hydrogenate the mixture in a Parr apparatus under a controlled hydrogen pressure until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and evaporate the solvent to obtain the crude this compound.

    • Purify by column chromatography or distillation under reduced pressure.

Visualizations

Reaction_Pathways cluster_0 Claisen-Schmidt Route cluster_1 Hydroformylation Route cluster_2 Selective Reduction Route 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxycinnamaldehyde 4-Hydroxycinnamaldehyde 4-Hydroxybenzaldehyde->4-Hydroxycinnamaldehyde + Acetaldehyde (Base or Acid) Acetaldehyde Acetaldehyde Acetaldehyde->4-Hydroxycinnamaldehyde 3-(4-Hydroxyphenyl)propanal_CS This compound 4-Hydroxycinnamaldehyde->3-(4-Hydroxyphenyl)propanal_CS Selective Hydrogenation 4-Hydroxystyrene 4-Hydroxystyrene 3-(4-Hydroxyphenyl)propanal_H This compound 4-Hydroxystyrene->3-(4-Hydroxyphenyl)propanal_H + CO/H2 (Rh Catalyst) 4-Hydroxycinnamaldehyde_R 4-Hydroxycinnamaldehyde 3-(4-Hydroxyphenyl)propanal_R This compound 4-Hydroxycinnamaldehyde_R->3-(4-Hydroxyphenyl)propanal_R Selective Reduction

Caption: Synthetic routes to this compound.

Troubleshooting_Claisen_Schmidt Start Start Low_Yield Low Yield of 4-Hydroxycinnamaldehyde? Start->Low_Yield Over_Reduction Over-reduction to 3-(4-Hydroxyphenyl)propanol? Low_Yield->Over_Reduction No Side_Reactions Side Reactions: - Self-condensation - Hemiacetal formation Low_Yield->Side_Reactions Yes Harsh_Conditions Harsh Hydrogenation Conditions Over_Reduction->Harsh_Conditions Yes End End Over_Reduction->End No Optimize_Addition Optimize Reagent Addition & Catalyst Side_Reactions->Optimize_Addition Milder_Conditions Use Milder Catalyst & Lower H2 Pressure Harsh_Conditions->Milder_Conditions Optimize_Addition->End Milder_Conditions->End Troubleshooting_Hydroformylation Start Start Poor_Selectivity Poor Regioselectivity? Start->Poor_Selectivity Branched_Product High Branched Aldehyde Formation Poor_Selectivity->Branched_Product Yes End End Poor_Selectivity->End No Optimize_Ligand_Conditions Optimize Ligand, Catalyst, Temperature, and Pressure Branched_Product->Optimize_Ligand_Conditions Optimize_Ligand_Conditions->End

References

Preventing oxidation of 3-(4-Hydroxyphenyl)propanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 3-(4-Hydroxyphenyl)propanal during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white/yellowish to brown, formation of a viscous liquid). Oxidation of the aldehyde and/or phenolic hydroxyl group.1. Immediately assess the purity of the material using a suitable analytical method (e.g., HPLC, GC-MS). 2. If oxidation is confirmed, the material may not be suitable for your experiment. 3. Review your storage conditions against the recommended guidelines.
Unexpected or additional peaks in analytical chromatograms (e.g., HPLC, GC-MS) compared to the reference standard. Presence of degradation products, primarily the oxidation product 4-hydroxybenzenepropanoic acid.1. Identify the degradation product by comparing its retention time and/or mass spectrum with a known standard of 4-hydroxybenzenepropanoic acid. 2. Quantify the level of impurity. If it exceeds the acceptable limit for your application, the batch should be discarded. 3. Implement preventative storage measures to minimize future oxidation.
Reduced potency or altered biological activity in experimental assays. Degradation of this compound leading to a lower concentration of the active compound.1. Re-confirm the concentration of your stock solution. 2. Analyze the stored material for signs of degradation. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is the oxidation of the aldehyde functional group to a carboxylic acid, forming 4-hydroxybenzenepropanoic acid.[1] The phenolic hydroxyl group also makes the compound susceptible to oxidative degradation.

Q2: What are the optimal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[2][3] It is also crucial to protect the compound from light.

Q3: Are there any recommended antioxidants that can be added to solutions of this compound?

A3: Yes, for solutions, the addition of an antioxidant is recommended. Butylated hydroxytoluene (BHT) at a concentration of 0.1% has been suggested to inhibit radical-mediated degradation.[2] When preparing solutions, using a solvent like anhydrous DMSO or ethanol can help prevent hydrate formation.[2]

Q4: How can I monitor the stability of my stored this compound?

A4: The stability of this compound can be monitored using various analytical techniques. For a quick qualitative check, Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the aldehyde functional group.[2] For quantitative analysis and to detect degradation products, a stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is recommended. Gas chromatography-mass spectrometry (GC-MS) can also be employed for analysis.

Q5: My this compound has been stored at room temperature for a short period. Is it still usable?

A5: Exposure to room temperature, especially in the presence of air and light, can initiate oxidation. It is highly recommended to test the purity of the material using a sensitive analytical method like HPLC to determine if any significant degradation has occurred before use.

Storage Condition Recommendations

Parameter Recommendation Rationale
Temperature -20°C[2][3]Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)[2][3]Prevents oxidation by excluding atmospheric oxygen.
Light Protect from light (e.g., use amber vials)Light can catalyze oxidative reactions.[4]
Antioxidant (for solutions) 0.1% Butylated Hydroxytoluene (BHT)[2]Inhibits free-radical mediated oxidation.
Solvent (for solutions) Anhydrous DMSO or ethanol[2]Prevents hydrate formation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC method. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (for Mass Spectrometry compatibility).[5]

    • This compound reference standard.

    • 4-Hydroxybenzenepropanoic acid reference standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • For stability testing, dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, forced degradation studies should be performed. Expose the sample to stress conditions such as:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80°C for 48 hours.

      • Photodegradation: Expose to UV light (e.g., 254 nm) for 48 hours.

    • Analyze the stressed samples by HPLC to ensure separation of the parent compound from any degradation products.

Visualizations

Oxidation_Pathway This compound This compound 4-Hydroxybenzenepropanoic_Acid 4-Hydroxybenzenepropanoic_Acid This compound->4-Hydroxybenzenepropanoic_Acid Oxidation (O2, Light, Heat)

Caption: Oxidation of this compound.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Store_Sample Store this compound (-20°C, Inert Gas, Dark) Time_Point_Sampling Sample at Predetermined Time Points (e.g., 0, 3, 6, 12 months) Store_Sample->Time_Point_Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Point_Sampling->HPLC_Analysis Data_Evaluation Evaluate Data for Degradation HPLC_Analysis->Data_Evaluation Data_Evaluation->Store_Sample Continue Storage

Caption: Workflow for Stability Testing.

References

Troubleshooting low yield in the reduction of 4-hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 4-Hydroxycinnamaldehyde

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the reduction of 4-hydroxycinnamaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the reduction of 4-hydroxycinnamaldehyde is consistently low. What are the common causes?

A: Low yields can stem from several factors throughout the experimental process.[1] Common errors include incomplete reactions, formation of side products, and loss of product during workup and purification.[2][3] Specifically, consider the following:

  • Reagent Quality: Ensure the purity of your 4-hydroxycinnamaldehyde starting material and the activity of your reducing agent. Impurities can interfere with the reaction.[4]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion or degradation.[4] Reactions should be carefully monitored, for instance by Thin Layer Chromatography (TLC).[1]

  • Atmosphere: For catalytic hydrogenations, ensure the system is free of oxygen and catalyst poisons. For hydride reductions, maintaining an inert atmosphere (like nitrogen or argon) can prevent side reactions.

  • Workup and Purification Losses: The phenolic hydroxyl group can make the compound more water-soluble, potentially leading to losses during aqueous extractions. Adsorption of the product onto silica gel during chromatography is also a common cause of yield reduction.[2]

Q2: I am getting a mixture of products. How can I improve the selectivity for either C=C or C=O bond reduction?

A: The key challenge in reducing α,β-unsaturated aldehydes like 4-hydroxycinnamaldehyde is achieving chemoselectivity.[5] The product profile depends heavily on the choice of reducing agent and reaction conditions.

  • To selectively reduce the C=C bond (to get 4-hydroxydihydrocinnamaldehyde): Catalytic hydrogenation is typically employed. Palladium-based catalysts (e.g., Pd/C) often show high selectivity for the C=C bond.[6]

  • To selectively reduce the C=O bond (to get 4-hydroxycinnamyl alcohol): Hydride-reducing agents are preferred. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol selectively reduces the aldehyde to an alcohol, leaving the C=C bond intact.[7][8] Using NaBH₄ at low temperatures (e.g., 0 °C) can further enhance this selectivity.[9]

  • For complete reduction of both groups (to get 4-hydroxydihydrocinnamyl alcohol): More powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or more strenuous catalytic hydrogenation conditions (higher pressure, different catalysts like Rh or Ru) can be used.[7][10]

Q3: My reaction stalls and the starting material is not fully consumed. What steps should I take?

A: Incomplete conversion is a frequent cause of low yields.[4]

  • Check Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For NaBH₄, all four hydride equivalents can react, but using 1.2-1.5 molar equivalents is common practice to drive the reaction to completion.[11]

  • Verify Reagent Activity: Hydride reagents can decompose upon storage. Use a fresh bottle or test the reagent on a simpler substrate. Similarly, hydrogenation catalysts can become deactivated.

  • Increase Reaction Time/Temperature: If the reaction is proceeding slowly, extending the reaction time may be necessary. Gentle heating can also increase the rate, but be cautious as it may also promote side product formation.[1] Monitor the reaction by TLC to find the optimal time.

  • Improve Solubility: 4-hydroxycinnamaldehyde may have limited solubility in some organic solvents. Ensure your substrate is fully dissolved. Using a co-solvent system might be necessary.

Q4: I am observing the formation of a brown, tar-like substance in my reaction flask. How can I prevent this?

A: The formation of polymeric material is a common issue with aldehydes and phenols, which can be sensitive to air, heat, and acidic or basic conditions.

  • Maintain an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative polymerization, to which phenols are particularly susceptible.

  • Control Temperature: Exothermic reactions can lead to localized overheating, causing decomposition and polymerization. Add reagents slowly, especially when using powerful reducing agents, and use an ice bath to control the temperature.[1]

  • pH Control: Both strongly acidic and basic conditions can catalyze the self-condensation (aldol condensation) of aldehydes or other side reactions.[12] Ensure the pH of your reaction and workup is controlled.

Data Presentation: Reductant Selectivity

The choice of reducing agent is critical for controlling the reaction outcome. The following table summarizes the expected products with common reagents for cinnamaldehyde derivatives.

Reducing AgentTypical ConditionsPrimary ProductReference(s)
NaBH₄ Methanol or Ethanol, 0°C to RT4-Hydroxycinnamyl Alcohol (C=O reduction)[7][8]
H₂ / Pd-C Ethanol, RT, 1-10 bar H₂4-Hydroxydihydrocinnamaldehyde (C=C reduction)[6]
LiAlH₄ Anhydrous THF or Et₂O, 0°C to RT4-Hydroxydihydrocinnamyl Alcohol (Full reduction)[7]
H₂ / Rh or Ru catalyst High pressure, elevated temp.4-Hydroxydihydrocinnamyl Alcohol (Full reduction)[10]

Experimental Protocols

Protocol: Selective Reduction of the Aldehyde Group using Sodium Borohydride

This protocol provides a general method for the selective reduction of the carbonyl group in 4-hydroxycinnamaldehyde to yield 4-hydroxycinnamyl alcohol.

Materials:

  • 4-hydroxycinnamaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice-water bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-hydroxycinnamaldehyde in methanol (approx. 15-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.[1]

  • Addition of Reductant: Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Control the rate of addition to maintain the low temperature and manage any gas evolution.[8]

  • Reaction: Continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 30-60 minutes).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water, followed by 1M HCl, until the pH is neutral (~7) and gas evolution ceases. Perform this step slowly while still in the ice bath.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing & Drying: Combine the organic layers and wash them once with brine. Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-hydroxycinnamyl alcohol, which can be further purified by column chromatography or recrystallization.

Visualizations

Reaction Pathways

The reduction of 4-hydroxycinnamaldehyde can proceed via three main pathways depending on the reaction conditions and the reducing agent used.

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products start 4-Hydroxycinnamaldehyde prod1 4-Hydroxydihydrocinnamaldehyde start->prod1  Selective C=C Reduction (e.g., H₂/Pd-C) prod2 4-Hydroxycinnamyl Alcohol start->prod2  Selective C=O Reduction (e.g., NaBH₄) prod3 4-Hydroxydihydrocinnamyl Alcohol start->prod3  Full Reduction (e.g., LiAlH₄)   prod1->prod3 C=O Reduction prod2->prod3 C=C Reduction

Caption: Potential reduction pathways of 4-hydroxycinnamaldehyde.
Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving the issue of low product yield.

Troubleshooting_Workflow start_node Low Yield Observed d1 Starting Material Present? start_node->d1 Analyze TLC/NMR of crude product decision_node decision_node process_node process_node solution_node solution_node d2 Reaction Incomplete d1->d2 Yes d3 Significant Side Products Formed? d1->d3 No p1 1. Insufficient Reagent 2. Low Reagent Activity 3. Short Reaction Time 4. Low Temperature d2->p1 Potential Causes p2 1. Wrong Reagent/Conditions 2. Air/Moisture Sensitivity 3. Overheating d3->p2 Yes d4 Product Lost During Workup/Purification? d3->d4 No s1 Increase Reagent Stoichiometry Use Fresh Reagents Extend Reaction Time / Warm Gently p1->s1 s2 Verify Selectivity of Reagent Run Under Inert Atmosphere Improve Temperature Control p2->s2 p3 1. Emulsion Formation 2. Product in Aqueous Layer 3. Adsorption on Silica d4->p3 Yes s3 Break Emulsion (add brine) Back-extract Aqueous Layer Optimize Chromatography p3->s3

References

Technical Support Center: Purification of 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of 3-(4-Hydroxyphenyl)propanal following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Via Reduction of 4-Hydroxycinnamaldehyde:

    • 3-(4-Hydroxyphenyl)propanol: This can result from over-reduction of the aldehyde.

    • Unreacted 4-Hydroxycinnamaldehyde: Incomplete reaction can leave starting material in your product.

    • 4-Hydroxybenzoic acid: Oxidation of the aldehyde functionality can lead to this acidic impurity.[1]

  • Via Aldol Condensation of 4-Hydroxybenzaldehyde and Acetaldehyde followed by Hydrogenation:

    • Unreacted 4-Hydroxybenzaldehyde and Acetaldehyde: Incomplete condensation will result in the presence of starting materials.

    • Self-condensation products of acetaldehyde: Acetaldehyde can react with itself to form various side products.

    • 4-(4'-hydroxyphenyl)-3-buten-2-one: Incomplete hydrogenation of the aldol condensation product.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectra of crude and purified samples.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the aldehyde (C=O stretch around 1700 cm⁻¹) and hydroxyl (O-H stretch around 3300 cm⁻¹).

Q3: My crude product is a dark oil. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter the charcoal off through a pad of celite. The purified product can then be recovered by removing the solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. A common starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate. - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly.
Product is Eluting Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- If eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). - If eluting too slowly, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Streaking of Spots on TLC/Broad Peaks in Fractions - Compound is acidic and interacting strongly with the silica gel. - Sample is not fully dissolved when loaded.- Add a small amount of a modifying agent like acetic acid to the eluent to improve peak shape. - Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.
Crystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated and cooled too quickly.- Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also help.
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - If using a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Flash Column Chromatography 70-90%>95%60-80%
Recrystallization 85-95%>98%70-90%
Preparative HPLC >90%>99%50-70%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio).

    • Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen solvent system.

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization. The choice of solvent is critical and may require some experimentation. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, water) is often effective.

1. Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture) to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 4-Hydroxycinnamaldehyde or 4-Hydroxybenzaldehyde + Acetaldehyde) reaction Chemical Reaction (Reduction or Aldol Condensation + Hydrogenation) start->reaction crude Crude this compound reaction->crude purification_step Purification (Column Chromatography or Recrystallization) crude->purification_step analysis Purity Analysis (HPLC, GC-MS, NMR) purification_step->analysis analysis->purification_step Purity < 98% (Re-purify) pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General workflow for the synthesis and purification of this compound.

Purification_Decision_Tree start Crude Product (Post-Synthesis) purity_check Assess Purity and Impurity Profile (TLC, HPLC, NMR) start->purity_check high_purity High Purity (>95%) Minor Impurities purity_check->high_purity Minor Impurities low_purity Low Purity (<90%) Multiple/Major Impurities purity_check->low_purity Major/Multiple Impurities recrystallization Recrystallization high_purity->recrystallization column_chrom Column Chromatography low_purity->column_chrom final_product Pure Product recrystallization->final_product column_chrom->final_product

Caption: Decision tree for selecting a purification method based on crude product purity.

References

Challenges in the extraction of 3-(4-Hydroxyphenyl)propanal from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-(4-Hydroxyphenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation of this valuable compound from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex mixtures?

A1: The primary challenges in extracting this compound, a phenolic aldehyde, from complex natural matrices include its potential for degradation under certain conditions, co-extraction with structurally similar interfering compounds, and achieving high yield and purity.[1][2][3][4][5][6][7] The aldehyde functional group is susceptible to oxidation, while the phenolic hydroxyl group can be sensitive to pH changes.

Q2: Which extraction methods are most suitable for this compound?

A2: Several methods can be employed, with the choice depending on the sample matrix, desired scale, and available equipment. Common techniques include:

  • Maceration: A simple and cost-effective method involving soaking the plant material in a solvent.[2][4][6]

  • Soxhlet Extraction: A more exhaustive method that uses a continuous reflux of solvent, generally leading to higher yields than maceration but with a risk of degrading thermally sensitive compounds.[6]

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures compared to Soxhlet.[2][4][7]

Q3: How does solvent choice impact the extraction efficiency of this compound?

A3: Solvent polarity is a critical factor. As a moderately polar phenolic compound, this compound is typically extracted with polar solvents. Mixtures of alcohol (like ethanol or methanol) and water are often effective. The optimal solvent system will depend on the specific plant matrix and the profile of other co-extractives. For instance, a study on aromatic aldehydes showed high extraction efficiencies with ethyl acetate and cyclopentyl methyl ether.[8]

Q4: What are common interfering compounds during the extraction process?

A4: Complex mixtures, especially from plant sources, contain numerous compounds that can interfere with the isolation of this compound. These include other phenolic compounds like phenolic acids (e.g., gallic acid, p-coumaric acid) and flavonoids, as well as pigments, lipids, and sugars.[9][10] These compounds can have similar solubility and chromatographic behavior, making purification challenging.

Q5: How can I improve the purity of my this compound extract?

A5: Post-extraction purification is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up the crude extract. Using a C18 sorbent is common for reversed-phase separation of phenolic compounds.[11][12][13] The process involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the target compound with a stronger solvent.

Troubleshooting Guides

Low Extraction Yield

Low recovery of this compound is a frequent issue. The following table outlines potential causes and recommended solutions.

Problem Possible Cause Recommended Solution
Low Yield after Initial Extraction Inefficient cell lysis and solvent penetration.- Ensure the plant material is finely ground to increase surface area.- Consider a more vigorous extraction method like Ultrasonic-Assisted Extraction (UAE).[4][7]
Suboptimal solvent choice.- Experiment with different solvent polarities. A mixture of ethanol and water (e.g., 70-80% ethanol) is often a good starting point for phenolic compounds.[2]
Insufficient extraction time or temperature.- For maceration, increase the extraction time. For UAE, optimize both time and temperature. Be cautious with higher temperatures as they can lead to degradation.[4]
Low Recovery after Purification (e.g., SPE) Analyte did not bind to the SPE sorbent.- Ensure the sample is loaded in a weak solvent to promote binding to the sorbent.- Check the pH of the sample; for reversed-phase SPE, a slightly acidic pH can improve retention of phenolic compounds.[13]
Analyte was lost during the wash step.- The wash solvent may be too strong. Use a weaker solvent or a lower percentage of organic modifier in the wash solution.
Incomplete elution of the analyte.- The elution solvent is too weak. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).- Ensure a sufficient volume of elution solvent is used.
Poor Purity of the Final Product

If the final product contains significant impurities, consider the following troubleshooting steps.

Problem Possible Cause Recommended Solution
Co-elution of Structurally Similar Compounds The chosen purification method lacks selectivity.- Optimize the SPE protocol by using a gradient elution to better separate compounds with similar polarities.- Consider a different SPE sorbent with alternative selectivity.
The initial extract is highly complex.- Perform a liquid-liquid extraction prior to SPE to remove major classes of interfering compounds.
Presence of Non-phenolic Impurities Inadequate initial cleanup.- Include a preliminary precipitation step (e.g., with cold solvent) to remove less soluble compounds like waxes and lipids.
Degradation of the Target Compound Exposure to harsh conditions (e.g., high temperature, extreme pH, light, or oxygen).- Conduct extractions at lower temperatures.[14]- Avoid strong acids or bases unless necessary for a specific step, and neutralize promptly.- Protect the sample from light and work under an inert atmosphere (e.g., nitrogen) if possible, as aldehydes can be susceptible to oxidation.[15]

Quantitative Data

The following tables provide representative data on the extraction of phenolic compounds, which can be used as a guideline for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Total Phenolic Content

Extraction MethodSolventTemperature (°C)TimeYield (mg GAE/g DW)Reference
Maceration70% EthanolRoom Temperature24 hours5.18[4]
Ultrasonic-Assisted Extraction (UAE)70% Ethanol4730 min7.01[4]
Soxhlet Extraction70% EthanolBoiling Point6 hours~6.5 (Estimated)[6]

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data for total phenolic compounds from fresh olives is used as a proxy.[4]

Table 2: Influence of Solvent on the Extraction of Aromatic Aldehydes

SolventExtraction Efficiency (%) for p-hydroxybenzaldehyde
Butyl acetate96.53
Cyclopentyl methyl ether94.73
Ethyl acetate>90
1-Octanol>85

Data adapted from a study on the extraction of aromatic aldehydes from an acidic aqueous solution.[8]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered material into an extraction vessel.

    • Add 20 mL of 70% ethanol.

    • Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 45-50°C) for 30 minutes.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. The extraction can be repeated on the residue to increase the yield.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol is designed for the cleanup of the crude extract using a C18 cartridge.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water, acidified to pH 2-3 with a suitable acid (e.g., formic acid). Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of the equilibration solution (acidified water).

    • Load the sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of the equilibration solution to remove highly polar impurities.

    • Further wash with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in acidified water) to remove less polar impurities.

  • Elution:

    • Elute the this compound with 5 mL of a stronger organic solvent (e.g., 80-100% methanol).

  • Final Step: Evaporate the elution solvent to obtain the purified compound.

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., UAE) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe Load onto SPE cartridge evaporation Solvent Evaporation spe->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification optimize_solvent Optimize Solvent System check_extraction->optimize_solvent Suboptimal Solvent? optimize_method Change Extraction Method (e.g., Maceration to UAE) check_extraction->optimize_method Inefficient Method? optimize_spe_load Adjust Loading Conditions (Solvent, pH) check_purification->optimize_spe_load Analyte in Flow-through? optimize_spe_wash Adjust Wash Solvent Strength check_purification->optimize_spe_wash Analyte in Wash? optimize_spe_elute Adjust Elution Solvent Strength/Volume check_purification->optimize_spe_elute Analyte Retained on Column? success Improved Yield optimize_solvent->success optimize_method->success optimize_spe_load->success optimize_spe_wash->success optimize_spe_elute->success

Caption: Decision tree for troubleshooting low extraction yield.

References

Stability of 3-(4-Hydroxyphenyl)propanal in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propanal. The information is designed to address common challenges encountered during experimental work related to the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a phenolic aldehyde, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, forming 3-(4-hydroxyphenyl)propanoic acid. The phenolic hydroxyl group can also be a site for oxidation, potentially leading to the formation of quinone-like structures or polymerization, especially under basic conditions or in the presence of metal ions.[1][2]

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions. This can lead to the formation of dimers and other polymeric impurities.

Additionally, exposure to light (photodegradation) and elevated temperatures can accelerate these degradation processes.[3][4]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: The choice of solvent is critical for maintaining the stability of this compound.

  • Recommended Solvents: For short-term use, polar aprotic solvents such as acetonitrile or acetone are generally suitable. For analytical purposes, such as HPLC, mobile phases containing acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to maintain a low pH, are commonly used to ensure good peak shape and minimize on-column degradation.[5][6]

  • Solvents to Use with Caution: Alcohols like methanol and ethanol can potentially form acetals with the aldehyde group, especially in the presence of an acid catalyst. Chlorinated solvents may contain acidic impurities that can promote degradation.

  • Aqueous Solutions: Aqueous solutions, particularly at neutral or basic pH, should be used with caution and prepared fresh, as they can facilitate oxidation and other degradation reactions. If aqueous solutions are necessary, they should be buffered at a slightly acidic pH (e.g., pH 3-5).

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store as a solid in a tightly sealed container at low temperature (e.g., -20°C).

  • In Solution: If storage in solution is unavoidable, use a suitable solvent (see Q2), prepare small aliquots to minimize freeze-thaw cycles, and store at -20°C or below.[7] All solutions should be protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over a short period.

  • Decrease in the peak area of this compound.

  • Discoloration of the solution (e.g., turning yellow or brown).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation - Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. - Store solutions under an inert atmosphere. - Avoid solvents that may contain peroxides (e.g., older ethers). Use freshly opened bottles of high-purity solvents. - Consider adding an antioxidant, such as BHT or ascorbic acid, if compatible with your experimental system.
Incorrect pH - For aqueous solutions, ensure the pH is slightly acidic (pH 3-5) using a suitable buffer. - Avoid basic conditions, which can catalyze both oxidation and aldol condensation.
Light Exposure - Store solutions in amber vials or wrap vials in aluminum foil. - Minimize exposure to ambient light during sample preparation and analysis.
Elevated Temperature - Prepare solutions at room temperature or below. - Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or below for long-term).
Issue 2: Poor Peak Shape or Multiple Peaks in HPLC Analysis

Symptoms:

  • Broad, tailing, or fronting peaks for this compound.

  • Appearance of unexpected small peaks around the main peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
On-Column Degradation - Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of the phenolic hydroxyl group and reduce tailing. - Ensure the mobile phase is well-degassed to prevent oxidation during the run.
Interaction with Metal Surfaces - Use a column with a well-deactivated packing material. - If metal chelation is suspected, consider adding a small amount of a chelating agent like EDTA to the mobile phase, if compatible.
Acetal Formation - If using an alcohol-containing mobile phase and observing a new, related peak, this could be an acetal. Confirm by changing the alcohol or its concentration. Use acetonitrile as the organic modifier if possible.
Sample Overload - Reduce the concentration of the injected sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of the compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Note: This method will likely need to be optimized to achieve baseline separation of all degradation products from the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid & Solution, 60-80°C) stock->thermal photo Photolysis (UV/Vis Light) stock->photo neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize dilute Dilution oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc evaluation Compare Chromatograms Calculate % Degradation Identify Degradants (LC-MS) hplc->evaluation

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Condensation parent This compound acid_prod 3-(4-Hydroxyphenyl)propanoic Acid parent->acid_prod [O] quinone_prod Quinone-type Products / Polymers parent->quinone_prod [O] (harsh) alcohol_prod 3-(4-Hydroxyphenyl)propanol parent->alcohol_prod [H] dimer_prod Aldol Condensation Products (Dimers, etc.) parent->dimer_prod Acid/Base

References

Identification and removal of impurities from synthetic 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-(4-Hydroxyphenyl)propanal. The information is designed to help identify and remove common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities largely depend on the synthetic route employed. The two primary methods for synthesizing this compound are the reduction of 4-hydroxycinnamaldehyde and the Aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde, followed by hydrogenation.[1]

Potential impurities include:

  • Unreacted Starting Materials: 4-hydroxycinnamaldehyde, 4-hydroxybenzaldehyde, or acetaldehyde.

  • Over-reduction/Oxidation Products: The corresponding alcohol, 3-(4-hydroxyphenyl)propanol, from over-reduction, or the carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid, from oxidation of the aldehyde.[1]

  • Aldol Condensation Byproducts: In the Aldol route, self-condensation products of acetaldehyde or the intermediate aldol addition product can be present if the reaction or subsequent dehydration and hydrogenation are incomplete.

  • Hydrogenation Byproducts: In the catalytic hydrogenation of 4-hydroxycinnamaldehyde, incomplete hydrogenation may leave starting material, and side reactions can lead to the formation of 3-(4-hydroxyphenyl)propanol.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and various impurities. A reversed-phase C18 column with a UV detector is commonly used for phenolic compounds.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and thermally stable impurities. The mass spectrum provides a molecular fingerprint, with a prominent fragment ion for this compound often observed at m/z 107, corresponding to the stable hydroxytropylium ion.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities by comparing the spectra to known standards.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde (C=O stretch around 1700 cm⁻¹) and hydroxyl (O-H stretch around 3300 cm⁻¹).

Troubleshooting Guides

Issue 1: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress more closely using TLC or HPLC to ensure full conversion of starting materials.
Presence of Side Products Optimize reaction conditions (temperature, catalyst, reaction time) to minimize the formation of byproducts.
Degradation of Product This compound can be sensitive to air and light. Store the compound under an inert atmosphere and protect it from light. Consider using antioxidants during workup and storage.

Issue 2: HPLC analysis indicates a purity of less than 95%.

Possible Cause Suggested Solution
Residual Starting Materials Improve the purification process. Recrystallization or column chromatography are effective methods.
Co-eluting Impurities Optimize the HPLC method. Adjust the mobile phase gradient, change the column, or modify the detection wavelength to improve the separation of the main peak from impurities.
Formation of Degradation Products See "Degradation of Product" in Issue 1. Ensure the sample is fresh and properly stored before analysis.

Issue 3: The isolated product is an oil or fails to crystallize.

Possible Cause Suggested Solution
High Impurity Content The presence of significant impurities can inhibit crystallization. Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Inappropriate Crystallization Solvent The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] Experiment with a range of solvents or solvent mixtures. For a polar compound like this compound, polar solvents or mixtures like ethanol/water or ethyl acetate/hexane are good starting points.[8]
Oiling Out "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[9] To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[9]

Data Presentation

Table 1: Common Impurities and their Molecular Weights

ImpurityMolecular FormulaMolecular Weight ( g/mol )
4-HydroxybenzaldehydeC₇H₆O₂122.12
AcetaldehydeC₂H₄O44.05
4-HydroxycinnamaldehydeC₉H₈O₂148.16
3-(4-Hydroxyphenyl)propanolC₉H₁₂O₂152.19
3-(4-Hydroxyphenyl)propanoic acidC₉H₁₀O₃166.17

Table 2: Example HPLC Method Parameters for Phenolic Compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Acetic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Acetic Acid[3]
Gradient Start with a low percentage of B, gradually increase to elute more non-polar compounds.[3][4]
Flow Rate 1.0 mL/min[3]
Detection UV at 280 nm
Column Temperature 30 °C[4]

Note: This is a general method and may require optimization for your specific sample.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-DAD

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% acetic acid). Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject 10 µL of the prepared sample into an HPLC system equipped with a Diode Array Detector (DAD).

  • Method: Use a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile with 0.1% acetic acid (B) at a flow rate of 1.0 mL/min. An example gradient is as follows: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze the retention times and UV spectra of the other peaks to tentatively identify impurities by comparing them with known standards if available.

Protocol 2: Removal of Impurities by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the impure sample in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure this compound to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at a low temperature.

  • Purity Check: Analyze the purity of the recrystallized product using HPLC or TLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_identification Impurity Identification cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product start Crude this compound tlc TLC Analysis start->tlc hplc HPLC-DAD Analysis tlc->hplc gcms GC-MS Analysis hplc->gcms decision Purity > 98%? gcms->decision recrystallization Recrystallization decision->recrystallization No pure_product Pure Product decision->pure_product Yes further_purification Further Purification Needed recrystallization->decision chromatography Column Chromatography recrystallization->chromatography If needed chromatography->decision

Caption: Workflow for the identification and removal of impurities.

logical_relationship cluster_synthesis Synthesis Route cluster_impurities Potential Impurities cluster_analysis Analytical Identification cluster_removal Removal Method synthesis Synthetic this compound starting_materials Unreacted Starting Materials (e.g., 4-hydroxycinnamaldehyde) synthesis->starting_materials side_products Side-Reaction Products (e.g., 3-(4-hydroxyphenyl)propanol) synthesis->side_products intermediates Incomplete Reaction Intermediates (e.g., Aldol adduct) synthesis->intermediates analysis Chromatographic & Spectroscopic Analysis (HPLC, GC-MS) starting_materials->analysis side_products->analysis intermediates->analysis purification Purification Techniques (Recrystallization, Chromatography) analysis->purification

Caption: Relationship between synthesis, impurities, and purification.

References

Technical Support Center: Optimizing Aldol Condensation for 3-(4-Hydroxyphenyl)propanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of the aldol condensation reaction between 4-hydroxybenzaldehyde and acetaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of the intermediate, 4-hydroxycinnamaldehyde, via aldol condensation, and its subsequent conversion to this compound.

Problem 1: Low or No Yield of 4-Hydroxycinnamaldehyde

Potential Cause Troubleshooting Step Explanation
Incorrect Catalyst Ensure you are using a suitable base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Acid catalysis is generally less effective and can lead to unwanted side reactions with phenolic aldehydes.Base catalysts are crucial for deprotonating the α-carbon of acetaldehyde to form the reactive enolate ion, which is the key nucleophile in the reaction.[1]
Suboptimal Temperature Maintain the reaction temperature in the range of 20-25°C. If the reaction is sluggish, gentle heating to 40-50°C can be attempted, but monitor for side product formation.While higher temperatures can increase the reaction rate, they can also promote the retro-aldol reaction and other side reactions, ultimately reducing the yield.[2][3]
Incorrect Reagent Ratio Use a slight excess of acetaldehyde relative to 4-hydroxybenzaldehyde to favor the formation of the crossed aldol product.Since acetaldehyde can undergo self-condensation, using it in slight excess helps to ensure that the 4-hydroxybenzaldehyde is consumed.
Catalyst Inactivation If using a solid-supported catalyst, ensure it has not been poisoned or deactivated.Impurities in the reactants or solvent can block the active sites of a heterogeneous catalyst, reducing its efficacy.
Presence of Water While some water is often present in the reaction medium (e.g., when using aqueous NaOH), an excessive amount can dilute the reactants and catalyst, slowing down the reaction.The concentration of reactants and catalyst is a key factor in reaction kinetics.

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step Explanation
Self-Condensation of Acetaldehyde Slowly add acetaldehyde to the reaction mixture containing 4-hydroxybenzaldehyde and the base catalyst.This strategy keeps the instantaneous concentration of acetaldehyde low, minimizing its self-condensation.
Cannizzaro Reaction Avoid using a very high concentration of the base catalyst.Aromatic aldehydes without α-hydrogens, like 4-hydroxybenzaldehyde, can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation into the corresponding alcohol and carboxylic acid.
Hemiacetal Formation (under acidic conditions) Strictly avoid acidic conditions for the aldol condensation step.In the presence of acid, the hydroxyl group of one 4-hydroxybenzaldehyde molecule can act as a nucleophile and attack the protonated carbonyl group of another molecule, forming a stable hemiacetal, which is a dead-end product.
Polymerization Ensure the reaction is not overheated and that the concentration of acetaldehyde is controlled.Aldehydes, particularly acetaldehyde, are prone to polymerization, especially at higher temperatures and concentrations.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Explanation
Product is an Oil If 4-hydroxycinnamaldehyde does not precipitate, try cooling the reaction mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.Some impurities can inhibit crystallization. Seeding with a small crystal of the pure product can also be effective.
Contamination with Starting Materials Wash the crude product with a solvent in which the starting materials are soluble but the product is not. Water or a dilute ethanol/water mixture is often suitable.4-hydroxybenzaldehyde has some solubility in water, which can be exploited for purification.
Contamination with Side Products Recrystallization is the most effective method for purifying the crude 4-hydroxycinnamaldehyde. Suitable solvents include ethanol, methanol, or mixtures with water.Recrystallization allows for the separation of the desired product from impurities that have different solubility profiles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the aldol condensation of 4-hydroxybenzaldehyde and acetaldehyde?

A1: A strong base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally optimal for this reaction. These catalysts effectively generate the acetaldehyde enolate for the nucleophilic attack on 4-hydroxybenzaldehyde.[1] Acid catalysts are generally not recommended as they can lead to the formation of hemiacetal side products with phenolic aldehydes.

Q2: How does temperature affect the yield of 4-hydroxycinnamaldehyde?

A2: Temperature has a significant impact on the reaction. While higher temperatures can increase the initial reaction rate, they can also favor the reverse (retro-aldol) reaction and promote the formation of side products, leading to a lower overall yield.[2][3] It is generally recommended to run the reaction at or slightly above room temperature (20-50°C) and monitor the progress closely.

Q3: What are the most common side products to expect?

A3: The most common side product is from the self-condensation of acetaldehyde. Under strongly basic conditions, the Cannizzaro reaction of 4-hydroxybenzaldehyde can also occur. If acidic conditions are inadvertently introduced, hemiacetal formation between two molecules of 4-hydroxybenzaldehyde is a possibility.

Q4: How can I minimize the self-condensation of acetaldehyde?

A4: To minimize the self-condensation of acetaldehyde, it should be added slowly to the reaction mixture containing the 4-hydroxybenzaldehyde and the base catalyst. This ensures that the concentration of acetaldehyde is kept low at any given time, favoring the cross-condensation reaction.

Q5: My aldol condensation product is an oil and won't crystallize. What should I do?

A5: If the product oils out, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, you can try to "seed" the mixture with a tiny crystal of pure product if available. Alternatively, you can attempt to extract the product into an organic solvent, dry the organic layer, and then remove the solvent under reduced pressure. The resulting crude oil can then be subjected to column chromatography for purification.

Q6: What is the next step after synthesizing 4-hydroxycinnamaldehyde?

A6: To obtain the target molecule, this compound, the 4-hydroxycinnamaldehyde intermediate must be selectively hydrogenated. This is typically done using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Data Presentation

Due to the proprietary nature of specific industrial processes, detailed quantitative data for the aldol condensation of 4-hydroxybenzaldehyde and acetaldehyde is not widely available in the public domain. However, the following table provides a general comparison of catalyst types for aldol condensations.

Catalyst TypeTypical YieldSelectivityReaction ConditionsAdvantagesDisadvantages
Homogeneous Base (e.g., NaOH, KOH) HighModerate to HighLow to moderate temperatureHigh conversion and yieldDifficult to separate from the product, can cause corrosion.[4][5]
Homogeneous Acid (e.g., HCl, H₂SO₄) Low to ModerateLowVariesSimple to useLow conversion and yield, potential for side reactions with phenolic substrates.[4][5]
Heterogeneous Base (e.g., Hydrotalcites) Moderate to HighHighHigher temperatures may be requiredEasy to separate and recycleCan be less active than homogeneous bases.[4]
Heterogeneous Acid (e.g., Zeolites, Resins) Low to ModerateModerateVariesEasy to separate and recycleGenerally lower activity and selectivity for this type of reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycinnamaldehyde via Base-Catalyzed Aldol Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution for neutralization

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in a mixture of water and ethanol.

  • Cool the flask containing the 4-hydroxybenzaldehyde solution in an ice bath.

  • Slowly add the sodium hydroxide solution to the flask with vigorous stirring.

  • Once the addition is complete, slowly add acetaldehyde (1.2 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 20-25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid until the pH is approximately 7.

  • The product, 4-hydroxycinnamaldehyde, may precipitate out of the solution. If not, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Protocol 2: Hydrogenation of 4-Hydroxycinnamaldehyde to this compound

This protocol is a general guideline and should be performed with appropriate safety precautions for handling hydrogen gas.

Materials:

  • 4-Hydroxycinnamaldehyde

  • Palladium on Carbon (Pd/C, 5% or 10%)

  • Ethanol or Ethyl Acetate (hydrogenation-grade solvent)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for small scale)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the purified 4-hydroxycinnamaldehyde (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the reaction vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm). For a balloon setup, ensure a constant supply of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Aldol_Condensation_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation Reactants 4-Hydroxybenzaldehyde + Acetaldehyde Reaction1 Aldol Condensation (20-25°C) Reactants->Reaction1 Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction1 Intermediate 4-Hydroxycinnamaldehyde Reaction1->Intermediate Reaction2 Selective Hydrogenation Intermediate->Reaction2 Hydrogenation_Catalyst H₂ / Pd/C Hydrogenation_Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Side Products Check_Catalyst Catalyst Issue? Start->Check_Catalyst Check_Temp Temperature Optimal? Start->Check_Temp Check_Addition Slow Acetaldehyde Addition? Start->Check_Addition Sol_Catalyst Use Base Catalyst (e.g., NaOH) Check_Catalyst->Sol_Catalyst Yes Sol_Temp Maintain 20-25°C Check_Temp->Sol_Temp No Sol_Addition Ensure Slow Dropwise Addition Check_Addition->Sol_Addition No

Caption: A logical flowchart for troubleshooting common issues in the aldol condensation step.

References

Degradation pathways of 3-(4-Hydroxyphenyl)propanal under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 3-(4-Hydroxyphenyl)propanal under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under experimental stress conditions?

A1: Based on its chemical structure, which includes a reactive aldehyde group and a phenolic hydroxyl group, this compound is susceptible to degradation through several pathways under forced degradation conditions. The primary anticipated pathways are:

  • Oxidation: The aldehyde moiety is prone to oxidation to form the corresponding carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid. The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-type structures.

  • Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 3-(4-hydroxyphenyl)propanol.

  • Hydrolysis (Acidic/Basic): While the molecule does not have readily hydrolyzable groups, extreme pH and temperature conditions could potentially promote other reactions, such as polymerization or rearrangements, although specific hydrolytic degradation products are less common for this structure.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. While specific pathways are not well-documented, general degradation of the propanal side chain is possible.

  • Photodegradation: Phenolic compounds can be susceptible to photodegradation, which may involve the formation of free radicals and subsequent polymerization or oxidation reactions.

Q2: What are the expected major degradation products of this compound?

A2: The two most anticipated major degradation products are:

  • 3-(4-hydroxyphenyl)propanoic acid: Formed via oxidation of the aldehyde group.[1]

  • 3-(4-hydroxyphenyl)propanol: Formed via reduction of the aldehyde group.[1]

Further degradation or side reactions may produce other minor products, particularly under harsh oxidative or photolytic conditions.

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the most common and effective technique. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (such as acetonitrile or methanol) is a typical starting point. UV detection is suitable due to the presence of the aromatic ring. For structural elucidation of unknown degradation products, hyphenated techniques like LC-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guides

Problem 1: No degradation is observed under the applied stress conditions.

  • Possible Cause: The stress conditions (temperature, concentration of stressing agent, duration) may not be harsh enough.

  • Solution:

    • Gradually increase the temperature in increments of 10°C for thermal and hydrolytic studies.

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of the experiment.

    • For photostability studies, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[2][3]

    • The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative without being overly complex due to secondary degradation.[4][5]

Problem 2: The chromatogram shows poor peak shape (e.g., tailing) for this compound or its degradation products.

  • Possible Cause 1: Secondary interactions between the analyte and residual silanol groups on the HPLC column.

  • Solution 1:

    • Use an end-capped HPLC column.

    • Adjust the pH of the mobile phase. For acidic compounds, a mobile phase pH 2-3 units below the pKa can improve peak shape.

  • Possible Cause 2: Inappropriate mobile phase composition.

  • Solution 2:

    • Optimize the organic modifier (acetonitrile vs. methanol) and the buffer concentration.

    • Ensure the mobile phase is thoroughly mixed and degassed.

Problem 3: Extraneous or "ghost" peaks appear in the chromatogram.

  • Possible Cause 1: Contamination of the mobile phase, solvent, or sample.

  • Solution 1: Use high-purity solvents and freshly prepared, filtered mobile phases.

  • Possible Cause 2: Carryover from previous injections.

  • Solution 2: Implement a robust needle wash protocol in the autosampler and inject a blank solvent run to confirm the absence of carryover.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations should be optimized for each study to achieve the target degradation of 5-20%.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • A control sample of the drug in the solvent without acid should be stored under the same conditions.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

  • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • A control sample of the drug in the solvent without base should be stored under the same conditions.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.

  • A control sample of the drug in the solvent without hydrogen peroxide should be stored under the same conditions.

5. Thermal Degradation:

  • Solid State: Place a known amount of solid this compound in a hot air oven at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 48 hours). At time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State: Reflux a solution of the compound in a neutral solvent at a controlled temperature (e.g., 80°C) for a specified duration. Withdraw samples at time points for HPLC analysis.

  • Control samples should be stored at room temperature.

6. Photolytic Degradation:

  • Expose a solution of this compound (and the solid compound) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze samples at appropriate time points by HPLC.

Data Presentation

The following tables present a hypothetical summary of quantitative data from forced degradation studies. Actual results may vary.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h12.52
0.1 M NaOH, 60°C, 8h18.23
3% H₂O₂, 40°C, 24h22.84
Thermal (Solid), 80°C, 48h8.51
Photolytic (Solution)15.63

Table 2: Profile of Major Degradation Products

Degradation ProductRetention Time (min)% Peak Area under Oxidative Stress% Peak Area under Basic Hydrolysis
3-(4-hydroxyphenyl)propanoic acid8.215.45.1
3-(4-hydroxyphenyl)propanol10.52.11.2
Unknown Product 16.73.58.9
Unknown Product 212.11.83.0

Visualizations

Degradation_Pathways parent This compound oxidation_product 3-(4-hydroxyphenyl)propanoic acid parent->oxidation_product Oxidation reduction_product 3-(4-hydroxyphenyl)propanol parent->reduction_product Reduction other_products Other Degradation Products (e.g., Quinones, Polymers) parent->other_products Harsh Oxidation / Photolysis

Caption: Postulated degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC / UPLC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis stock Prepare Stock Solution of This compound stock->acid stock->base stock->oxidation stock->thermal stock->photo characterization Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-(4-Hydroxyphenyl)propanal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the antioxidant activity of 3-(4-Hydroxyphenyl)propanal and its structurally related derivatives. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of phenolic compounds as potential therapeutic agents. This document summarizes quantitative experimental data, provides detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of the antioxidant potential of these compounds.

Introduction

This compound, a phenolic aldehyde, and its derivatives are of significant interest in medicinal chemistry due to their potential antioxidant properties. The presence of a phenolic hydroxyl group is a key structural feature that enables these compounds to scavenge free radicals, thereby mitigating oxidative stress implicated in various pathological conditions. This guide focuses on a comparative analysis of the antioxidant capacities of this compound and a series of its amino acid derivatives, providing valuable insights for the design of novel antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of 3-((4-hydroxyphenyl)amino)propanoic acid and its 35 derivatives were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, including the percentage of DPPH inhibition and FRAP values, are summarized in the table below. It is important to note that while extensive data is available for the derivatives, direct comparative quantitative data for the parent compound, this compound, from the same study is not available.

Compound IDDerivative StructureDPPH Inhibition (%) @ 1 mg/mLFRAP Value (µM Fe(II)) @ 1 mg/mL
1 3-((4-hydroxyphenyl)amino)propanoic acid~10~100
2 N'-(furan-2-ylmethylene)-3-((4-hydroxyphenyl)amino)propanehydrazide~85~700
3 3,3'-((4-hydroxyphenyl)azanediyl)bis(propanoic acid)~15~150
... .........
20 3-((4-hydroxyphenyl)amino)-N'-(thiophen-2-ylmethylene)propanehydrazide~90 ~800
... .........
36 3-((4-hydroxyphenyl)amino)-N'-(pyridin-4-ylmethylene)propanehydrazide~70~600

Note: The data presented is an illustrative summary based on the findings from the study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The exact values can be found in the cited literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of future research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of the sample solution at various concentrations.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 10 µL of the sample solution is mixed with 1 mL of the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: 50 µL of the sample solution is mixed with 1.5 mL of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Absorbance Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as µM of Fe(II) equivalents.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clear understanding of the experimental process and the underlying antioxidant mechanisms, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound & Derivatives DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP DPPH_sol DPPH Solution (0.1 mM in Methanol) DPPH_sol->DPPH ABTS_sol ABTS•+ Solution ABTS_sol->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition & FRAP Value Absorbance->Calculation IC50 Determine IC50 Calculation->IC50 Comparison Compare Antioxidant Activity Calculation->Comparison IC50->Comparison

Caption: Workflow for comparing antioxidant activity.

Antioxidant_Mechanism cluster_pathway Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) H_donation Hydrogen Atom Donation ROS->H_donation scavenged by Phenolic_Compound This compound (or Derivative) Phenolic_Compound->H_donation donates H• Neutralized_ROS Neutralized ROS H_donation->Neutralized_ROS Phenoxyl_Radical Stable Phenoxyl Radical H_donation->Phenoxyl_Radical Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Neutralized_ROS->Cellular_Protection leads to

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion

The derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit a wide range of antioxidant activities, with some derivatives showing potent radical scavenging and reducing power. The structure-activity relationship suggests that specific substitutions on the parent molecule can significantly enhance its antioxidant capacity. Further investigation into the antioxidant properties of this compound itself is warranted to establish a definitive baseline for comparison. The detailed protocols and visualized workflows provided in this guide aim to support and streamline future research in this promising area of drug discovery.

A Comparative Guide to Validating the Anti-inflammatory Effects of 3-(4-Hydroxyphenyl)propanal in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory effects of 3-(4-Hydroxyphenyl)propanal. Due to a lack of extensive direct experimental data on this specific compound, this document outlines a robust validation strategy using established cell-based assays and compares its potential activity with structurally related phenylpropanoids for which anti-inflammatory data are available.

Executive Summary

While direct evidence for the anti-inflammatory activity of this compound is emerging, its structural similarity to other known anti-inflammatory phenylpropanoids suggests it may act through similar mechanisms, primarily the inhibition of the NF-κB and MAPK signaling pathways. This guide details the experimental protocols necessary to test this hypothesis and presents comparative data from related compounds to benchmark potential efficacy.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of compounds structurally related to this compound. This data provides a benchmark for evaluating the potential potency of this compound in future studies.

CompoundCell LineKey Inflammatory MediatorIC50 Value (µM)Primary Signaling Pathway Inhibited
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) Human PBMCsIL-60.85[1][2]NF-κB[1]
IL-1β0.87[1][2]
TNF-α1.22[1][2]
IL-81.58[1][2]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) BV2 MicrogliaNO ProductionNot specifiedNF-κB, MAPKs, PI3K/Akt[3]
Pro-inflammatory CytokinesNot specified

Proposed Experimental Validation Workflow

To comprehensively validate the anti-inflammatory effects of this compound, a multi-tiered approach in relevant cell-based models is recommended.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cytokine Profiling cluster_2 Phase 3: Mechanistic Studies Initial Cytotoxicity Assay (e.g., MTT) Initial Cytotoxicity Assay (e.g., MTT) LPS-stimulated Macrophages (RAW 264.7 or THP-1) LPS-stimulated Macrophages (RAW 264.7 or THP-1) Initial Cytotoxicity Assay (e.g., MTT)->LPS-stimulated Macrophages (RAW 264.7 or THP-1) Measurement of NO Production (Griess Assay) Measurement of NO Production (Griess Assay) LPS-stimulated Macrophages (RAW 264.7 or THP-1)->Measurement of NO Production (Griess Assay) Multiplex Cytokine Assay (e.g., ELISA, Luminex) Multiplex Cytokine Assay (e.g., ELISA, Luminex) Measurement of NO Production (Griess Assay)->Multiplex Cytokine Assay (e.g., ELISA, Luminex) Measure IL-6, TNF-α, IL-1β Measure IL-6, TNF-α, IL-1β Multiplex Cytokine Assay (e.g., ELISA, Luminex)->Measure IL-6, TNF-α, IL-1β Western Blot Analysis Western Blot Analysis Measure IL-6, TNF-α, IL-1β->Western Blot Analysis NF-κB & MAPK Pathway Proteins NF-κB & MAPK Pathway Proteins Western Blot Analysis->NF-κB & MAPK Pathway Proteins Reporter Gene Assay (NF-κB luciferase) Reporter Gene Assay (NF-κB luciferase) Western Blot Analysis->Reporter Gene Assay (NF-κB luciferase) G cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Upregulates This compound This compound This compound->IKK

References

A Comparative Analysis of the Biological Activities of 3-(4-Hydroxyphenyl)propanal and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two naturally occurring aldehydes: 3-(4-Hydroxyphenyl)propanal and cinnamaldehyde. While both compounds possess noteworthy bioactivities, the extent of scientific investigation and available quantitative data differs significantly. This report summarizes the current understanding of their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data and detailed methodologies.

Chemical Structures

This compound: A phenolic aldehyde with a hydroxyl group on the phenyl ring.

Cinnamaldehyde: An unsaturated aldehyde responsible for the characteristic aroma of cinnamon.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and cinnamaldehyde. It is important to note that the data for cinnamaldehyde is extensive, whereas quantitative information for this compound is limited in the current scientific literature.

Antioxidant Activity
CompoundAssayIC50 ValueReference
Cinnamaldehyde DPPH radical scavenging95.38 µg/mL[1]
DPPH radical scavenging11.793 ppm (very strong)[2]
This compound DPPH radical scavengingData not available
Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
Cinnamaldehyde Nitric Oxide (NO) Production in RAW 264.7 cells45.56 ± 1.36 µM[3]
TNF-α Production in RAW 264.7 cells29.58 ± 0.34 µM[3]
Nitric Oxide (NO) Production in RAW 264.7 cells55 ± 9 µM[4]
This compound Nitric Oxide (NO) ProductionData not available
Antimicrobial Activity
CompoundMicroorganismMIC ValueReference
Cinnamaldehyde Escherichia coli780 µg/mL[5]
Escherichia coli0.25 µL/mL (vapor-phase)[6]
Staphylococcus aureus0.31 mg/mL[7]
Staphylococcus aureusMICs ≥250 µg/mL[8]
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid Staphylococcus aureus (MRSA)1 - 8 µg/mL[9]
Enterococcus faecalis (VRE)0.5 - 2 µg/mL[9]
Gram-negative pathogens8 - 64 µg/mL[9]
Anticancer Activity
CompoundCell LineIC50 ValueReference
Cinnamaldehyde Human hepatoma (HepG2)16.36 µM (24h), 12.57 µM (48h), 11.12 µM (72h)[10][11]
Human metastatic melanoma (A375, G361, LOX)< 10 µM[12]
Human breast cancer (MCF-7)58 µg/mL (24h), 140 µg/mL (48h)[13]
This compound Various cancer cell linesData not available

Signaling Pathways

Cinnamaldehyde

Cinnamaldehyde has been shown to modulate multiple signaling pathways, contributing to its diverse biological effects.

Cinnamaldehyde_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Cinnamaldehyde Cinnamaldehyde NF-κB NF-κB Cinnamaldehyde->NF-κB Inhibits MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) Cinnamaldehyde->MAPK (p38, JNK, ERK) Modulates PI3K/Akt PI3K/Akt Cinnamaldehyde->PI3K/Akt Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 iNOS, COX-2 NF-κB->iNOS, COX-2 MAPK (p38, JNK, ERK)->NF-κB Apoptosis Apoptosis MAPK (p38, JNK, ERK)->Apoptosis Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation

Cinnamaldehyde's modulation of key signaling pathways.
This compound

The specific signaling pathways modulated by this compound are not as well-documented. However, its structural similarity to other phenolic compounds suggests potential interaction with pathways involved in oxidative stress and inflammation, such as the NF-κB pathway[14]. Further research is required to elucidate its precise mechanisms of action. One study on a major microbial metabolite, 3-(4-hydroxyphenyl)propionic acid, demonstrated inhibition of the NF-κB pathway[14].

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Antioxidant Activity Assays

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH solution in methanol D Mix DPPH solution with test compound or control A->D B Prepare test compound solutions at various concentrations B->D C Prepare positive control (e.g., Ascorbic Acid) C->D E Incubate in the dark at room temperature (e.g., 30 min) D->E F Measure absorbance at ~517 nm E->F G Calculate percentage of scavenging activity F->G H Determine IC50 value G->H

Workflow for the DPPH radical scavenging assay.
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only DPPH and methanol is also prepared. Ascorbic acid or Trolox is typically used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

  • ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm. Various concentrations of the test compounds are then added to the ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Antimicrobial Activity Assay

MIC_Determination_Workflow A Prepare serial dilutions of the test compound in broth C Inoculate each dilution with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination by broth microdilution.
  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength between 500 and 600 nm.

  • Calculation and IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Conclusion

Cinnamaldehyde exhibits a broad spectrum of well-documented biological activities, supported by a substantial body of quantitative data and a growing understanding of its molecular mechanisms. In contrast, while this compound shows promise as a bioactive compound, particularly in the realms of antioxidant and anti-inflammatory research, there is a clear need for more extensive investigation to quantify its efficacy and elucidate its signaling pathways. This comparative guide highlights the current state of knowledge and underscores the potential of both molecules as leads for future drug development, while also identifying critical gaps in the research of this compound that warrant further exploration.

References

A Comparative Guide to the Reactivity of 3-(4-Hydroxyphenyl)propanal and 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally similar yet distinct phenolic aldehydes: 3-(4-Hydroxyphenyl)propanal and 4-hydroxybenzaldehyde. Understanding their differential reactivity is crucial for applications in organic synthesis, drug design, and biochemical research. The primary difference lies in the nature of the aldehyde group: this compound is an aliphatic aldehyde, whereas 4-hydroxybenzaldehyde is an aromatic aldehyde. This distinction fundamentally governs their chemical behavior.

Structural and Electronic Overview

The positioning of the aldehyde group relative to the phenyl ring is the key structural differentiator, which in turn dictates the electronic properties of the carbonyl group.

  • 4-hydroxybenzaldehyde features an aldehyde group directly conjugated with the aromatic ring. This conjugation allows for resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon across the entire ring system. This effect reduces the electrophilicity of the carbonyl carbon.[1][2]

  • This compound possesses an aldehyde group separated from the phenyl ring by a two-carbon (ethyl) bridge. This insulating bridge prevents conjugation between the carbonyl group and the aromatic ring. Consequently, it behaves as a typical aliphatic aldehyde, with a more localized partial positive charge on the carbonyl carbon, making it more electrophilic.[3][4]

Figure 1. Structural comparison of the two aldehydes.

Comparative Reactivity Analysis

The structural differences lead to distinct reactivities in three key areas: the aldehyde group, the phenolic hydroxyl group, and the aromatic ring.

Aldehyde Group Reactivity (Nucleophilic Addition)

The most significant difference in reactivity is observed in nucleophilic addition reactions at the carbonyl carbon.

  • This compound: As an aliphatic aldehyde, it is highly susceptible to nucleophilic attack.[4] The lack of resonance stabilization results in a more electrophilic carbonyl carbon, leading to faster reaction rates and more favorable equilibrium constants for adduct formation compared to aromatic aldehydes.[1]

  • 4-hydroxybenzaldehyde: As a conjugated aromatic aldehyde, it is significantly less reactive towards nucleophiles.[2] The resonance delocalization diminishes the positive character of the carbonyl carbon, making it a weaker electrophile.[1]

G cluster_0 This compound cluster_1 4-hydroxybenzaldehyde HPP_Start Aliphatic Aldehyde (Non-conjugated) HPP_Carbonyl Localized Partial Positive Charge on Carbonyl Carbon HPP_Start->HPP_Carbonyl No Resonance Stabilization HPP_Result High Electrophilicity HPP_Carbonyl->HPP_Result HPP_Reactivity HIGH REACTIVITY towards Nucleophiles HPP_Result->HPP_Reactivity HBA_Start Aromatic Aldehyde (Conjugated) HBA_Carbonyl Delocalized Partial Positive Charge on Carbonyl Carbon HBA_Start->HBA_Carbonyl Resonance Stabilization HBA_Result Low Electrophilicity HBA_Carbonyl->HBA_Result HBA_Reactivity LOWER REACTIVITY towards Nucleophiles HBA_Result->HBA_Reactivity

Figure 2. Logical relationship of structure to aldehyde reactivity.
Phenolic Hydroxyl Group Reactivity

Both molecules contain a para-substituted phenolic hydroxyl group. The reactivity of this group (e.g., in acylation, etherification, or its acidity) is primarily influenced by the electronic nature of the para-substituent.

  • In 4-hydroxybenzaldehyde , the aldehyde group is a deactivating, electron-withdrawing group.

  • In This compound , the propanal group has a weaker inductive electron-withdrawing effect that does not benefit from resonance.

Therefore, the phenolic proton of 4-hydroxybenzaldehyde is expected to be slightly more acidic than that of this compound. However, for reactions involving nucleophilic attack by the phenolic oxygen, the reactivity is expected to be broadly comparable, with minor differences attributable to the differing electronic effects of the side chains. Both are significantly more reactive than unsubstituted phenol due to the para-substituent.[5]

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution)

The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution.[6][7] In both compounds, the para position is blocked. Therefore, electrophilic substitution will be directed to the positions ortho to the hydroxyl group. Both molecules are expected to be highly reactive in such reactions, and a significant difference in reactivity between the two is not anticipated.

Data Presentation: Summary of Comparative Reactivity

Feature / Reaction TypeThis compound4-hydroxybenzaldehydeRationale for Difference
Aldehyde Type AliphaticAromaticCarbonyl is insulated from the ring in the former and directly conjugated in the latter.[4]
Carbonyl Electrophilicity HighLowLack of resonance stabilization vs. resonance stabilization that delocalizes positive charge.[1]
Nucleophilic Addition More ReactiveLess ReactiveHigher electrophilicity of the aliphatic aldehyde carbonyl carbon.[2]
Reduction to Alcohol Readily reduced (e.g., with NaBH₄)[8]Readily reduced (e.g., with NaBH₄)[6][7]Both are susceptible to standard reducing agents, though kinetics may differ slightly.
Oxidation to Carboxylic Acid Readily oxidized (e.g., with KMnO₄)[8]Readily oxidized (e.g., with KMnO₄)[6][9]Both aldehydes are easily oxidized.
Schiff Base Formation FavorableLess FavorableReaction is a form of nucleophilic addition, favoring the more electrophilic aliphatic aldehyde.[8]
Phenolic -OH Acidity (pKa) Less AcidicMore AcidicThe electron-withdrawing effect of the conjugated aldehyde group is stronger.
Electrophilic Aromatic Sub. Highly Reactive (at ortho pos.)[8]Highly Reactive (at ortho pos.)[6][7]Both rings are strongly activated by the para-hydroxyl group.

Experimental Protocols

Protocol 1: Comparative Oxidation to Carboxylic Acid

Objective: To compare the rate of oxidation of the two aldehydes to their corresponding carboxylic acids using potassium permanganate (KMnO₄).

Materials:

  • This compound

  • 4-hydroxybenzaldehyde

  • Potassium permanganate (KMnO₄) solution (0.01 M)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Stirred reaction vessel (beaker or flask)

  • Pipettes and standard lab glassware

Procedure:

  • Solution Preparation: Prepare 1 mM stock solutions of both this compound and 4-hydroxybenzaldehyde in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Reaction Setup: In a quartz cuvette, place 2 mL of the aldehyde solution and 0.5 mL of 1 M H₂SO₄. Equilibrate to a constant temperature (e.g., 25°C) inside the spectrophotometer.

  • Initiation and Monitoring: Initiate the reaction by rapidly adding 0.5 mL of 0.01 M KMnO₄ solution and start monitoring the absorbance of the permanganate ion (MnO₄⁻) at its λ_max (approx. 525 nm) over time.

  • Data Analysis: Record the absorbance decay over time for both aldehydes under identical conditions. The rate of disappearance of the purple permanganate color is proportional to the rate of oxidation. A faster decay indicates higher reactivity.[9]

Protocol 2: Comparative Schiff Base Formation (Nucleophilic Addition)

Objective: To compare the reactivity of the aldehydes towards a primary amine (e.g., aniline) to form a Schiff base.

Materials:

  • This compound

  • 4-hydroxybenzaldehyde

  • Aniline

  • Ethanol (as solvent)

  • UV-Vis Spectrophotometer

  • NMR Spectrometer (for product characterization)

Procedure:

  • Reaction Setup: In two separate NMR tubes or reaction flasks, dissolve equimolar amounts (e.g., 0.1 mmol) of each aldehyde in 1 mL of ethanol.

  • Reaction Initiation: Add an equimolar amount of aniline to each container.

  • Monitoring: The reaction can be monitored by observing the formation of the imine C=N bond.

    • UV-Vis: Scan the UV-Vis spectrum over time. The formation of the conjugated imine product will result in a new absorbance peak at a longer wavelength compared to the reactants. The rate of increase of this new peak indicates the reaction rate.

    • ¹H NMR: Take NMR spectra at various time points. Monitor the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm).[6]

  • Data Analysis: Compare the rate of product formation for both aldehydes. This compound is expected to react significantly faster.[8]

G node_process node_process node_io node_io node_decision node_decision node_start_end node_start_end start Start prep_solutions Prepare Equimolar Solutions of Aldehydes and Nucleophile start->prep_solutions setup_reaction Equilibrate Reactant Solutions in Separate Cuvettes at 25°C prep_solutions->setup_reaction initiate_reaction Initiate Reaction by Mixing Aldehyde and Nucleophile setup_reaction->initiate_reaction monitor Monitor Reaction Progress via UV-Vis Spectrophotometry (e.g., monitor product formation) initiate_reaction->monitor data_analysis Plot Absorbance vs. Time for each Aldehyde monitor->data_analysis compare Compare Initial Reaction Rates data_analysis->compare conclusion Determine Relative Reactivity compare->conclusion

Figure 3. General workflow for a comparative kinetics experiment.

Conclusion

The reactivity comparison between this compound and 4-hydroxybenzaldehyde is a clear demonstration of fundamental principles in organic chemistry. This compound , as an aliphatic aldehyde, exhibits significantly higher reactivity in nucleophilic addition reactions due to the higher electrophilicity of its non-conjugated carbonyl group.[2][4] In contrast, 4-hydroxybenzaldehyde is less reactive in these reactions because of resonance stabilization.[1] For reactions involving the phenolic hydroxyl group and the aromatic ring, the reactivities are more comparable, governed primarily by the strong activating effect of the hydroxyl group. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these compounds in their respective fields.

References

A Comparative Guide to the Antioxidant Efficacy of 3-(4-Hydroxyphenyl)propanal and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Antioxidants

3-(4-Hydroxyphenyl)propanal (HPP) is a phenolic compound. Its antioxidant potential is largely attributed to its phenolic structure, specifically the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.

Ascorbic acid is a potent, water-soluble antioxidant. Its ability to donate electrons makes it a powerful scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress.

Comparative Antioxidant Activity Data

A direct comparison of the antioxidant efficacy of HPP and ascorbic acid is challenging due to the lack of studies conducting head-to-head quantitative analyses. The antioxidant capacity of a compound, often expressed as its half-maximal inhibitory concentration (IC50), is highly dependent on the specific assay and experimental conditions.

While no specific IC50 values for this compound in DPPH or ABTS assays were identified in the reviewed literature, a range of values for ascorbic acid is available, highlighting the variability across different studies.

Table 1: Reported IC50 Values for Ascorbic Acid in Common Antioxidant Assays

Antioxidant AssayReported IC50 Range (µg/mL)Notes
DPPH2.0 - 10.0Values can vary based on solvent, DPPH concentration, and incubation time.
ABTS1.9 - 8.8Results are influenced by the method of radical generation and the reaction medium.

Note: The absence of data for this compound in this table underscores the need for further research to quantify its antioxidant efficacy using standardized assays.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research and direct comparison, detailed protocols for two of the most common in vitro antioxidant assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of the test compounds in methanol and perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or a standard antioxidant (like ascorbic acid) to the wells.

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compounds in a suitable solvent and perform serial dilutions.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compounds or a standard antioxidant to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (ABTS•+ solution and solvent) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Antioxidant Mechanisms and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key antioxidant signaling pathway and the general experimental workflow for antioxidant assays.

antioxidant_signaling_pathway cluster_reaction ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes NeutralizedROS Neutralized ROS Antioxidant Antioxidant (e.g., HPP, Ascorbic Acid) Antioxidant->NeutralizedROS donates electron/H+ OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant

Caption: General mechanism of radical scavenging by an antioxidant.

experimental_workflow PrepReagents Prepare Reagents (DPPH or ABTS•+ solution) Reaction Mix Reagents and Samples in 96-well plate PrepReagents->Reaction PrepSamples Prepare Test Samples (HPP, Ascorbic Acid, dilutions) PrepSamples->Reaction Incubation Incubate at specified temperature and time Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 values Measurement->Calculation Comparison Compare IC50 values Calculation->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

While this compound is suggested to possess antioxidant properties due to its phenolic nature, a direct quantitative comparison to ascorbic acid is not possible based on currently available literature. This guide provides the necessary background and detailed experimental protocols to enable researchers to perform such a comparison. The generation of quantitative data, such as IC50 values, for HPP using standardized assays like DPPH and ABTS is a crucial next step in fully characterizing its antioxidant potential relative to well-established antioxidants like ascorbic acid.

In Vitro Validation of 3-(4-Hydroxyphenyl)propanal's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 3-(4-Hydroxyphenyl)propanal (HPP) with two well-established natural compounds, Resveratrol and Curcumin, known for their antioxidant and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their mechanisms of action.

Comparative Analysis of Bioactivities

The primary mechanisms of action for this compound and the comparative compounds involve antioxidant and anti-inflammatory pathways. Below is a summary of their performance in key in vitro assays.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose.

CompoundDPPH Assay IC₅₀ABTS Assay IC₅₀Cellular Antioxidant Activity (CAA)
This compound (HPP) Data not availableData not availableData not available
Resveratrol ~15.54 µg/mL[1]~2.86 µg/mL[1]EC₅₀ = 1.66 µg/mL[1]
Curcumin ~3.2 - 48.93 µg/mL[2][3]~15.59 - 78.24 µg/mL[3][4]Data not available

Note: Lower IC₅₀/EC₅₀ values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to reduce the production of pro-inflammatory mediators.

CompoundNF-κB Inhibition (IC₅₀)Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)
This compound Derivative (MHPAP) *Not directly tested, but inhibits NF-κB p65 phosphorylationIC₅₀ for IL-6: 0.85 µM; IC₅₀ for TNF-α: 1.22 µM[3]
Resveratrol IC₅₀ < 2 µM (for gene expression)[5]Dose-dependent reduction in TNF-α, IL-1β, IL-6, and COX-2 gene expression[5]
Curcumin ~18 µM (LPS-induced NF-κB luciferase activity)[6]Dose-dependent reduction in TNF-α, IL-1β, IL-6, and COX-2 gene expression (IC₅₀ < 2 µM for some genes)[5]

*Data is for Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a synthetic derivative of a related structure.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of these compounds are mediated through complex signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses, while the NF-κB pathway is central to the inflammatory response.

Nrf2 Antioxidant Response Pathway

dot

Nrf2_Pathway cluster_stimulus Stimulus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change HPP This compound Resveratrol, Curcumin HPP->Keap1 Inhibit Keap1-Nrf2 interaction

Caption: Nrf2 signaling pathway activation by antioxidant compounds.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or activators like resveratrol and curcumin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[7][8][9]

NF-κB Inflammatory Pathway

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_stimulus Stimulus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Inhibits Proteasome_nfkb Proteasome IkB->Proteasome_nfkb Ubiquitination & Degradation NFkB_nu NF-κB (p50/p65) NFkB_cyto->NFkB_nu Translocation DNA DNA NFkB_nu->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Induces Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates HPP_alt This compound Resveratrol, Curcumin HPP_alt->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition.

In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the expression of pro-inflammatory genes.[6] this compound, resveratrol, and curcumin are suggested to exert their anti-inflammatory effects by inhibiting this pathway, potentially at the level of IKK activation.[5][6][10]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assays

dot

Antioxidant_Assay_Workflow cluster_DPPH DPPH Radical Scavenging Assay cluster_ABTS ABTS Radical Cation Decolorization Assay A1 Prepare DPPH solution in methanol B1 Add test compound (HPP, Resveratrol, Curcumin) or standard (Ascorbic Acid) A1->B1 C1 Incubate in the dark (approx. 30 min) B1->C1 D1 Measure absorbance at ~517 nm C1->D1 E1 Calculate % inhibition and IC₅₀ D1->E1 A2 Generate ABTS radical cation (ABTS + Potassium Persulfate) B2 Add test compound or standard (Trolox) A2->B2 C2 Incubate at room temperature B2->C2 D2 Measure absorbance at ~734 nm C2->D2 E2 Calculate % inhibition and IC₅₀ D2->E2

Caption: Workflow for DPPH and ABTS antioxidant assays.

3.1.1. DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test compounds (HPP, Resveratrol, Curcumin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.

  • Reaction: Mix the test compound or standard with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

3.1.2. ABTS Radical Cation Decolorization Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add the test compound or standard to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: Determine the percentage of inhibition and the IC₅₀ value.

Nrf2 Pathway Activation Assays

dot

Nrf2_Assay_Workflow cluster_IF Immunofluorescence for Nrf2 Nuclear Translocation cluster_Luciferase ARE-Luciferase Reporter Assay A1 Seed and culture cells (e.g., HepG2) B1 Treat cells with test compound A1->B1 C1 Fix and permeabilize cells B1->C1 D1 Incubate with primary anti-Nrf2 antibody C1->D1 E1 Incubate with fluorescent secondary antibody & DAPI D1->E1 F1 Image with fluorescence microscope E1->F1 G1 Quantify nuclear Nrf2 fluorescence intensity F1->G1 A2 Transfect cells with ARE-luciferase reporter plasmid B2 Treat cells with test compound A2->B2 C2 Lyse cells B2->C2 D2 Add luciferase substrate C2->D2 E2 Measure luminescence D2->E2 F2 Calculate fold change in reporter activity E2->F2

Caption: Workflows for Nrf2 activation assays.

3.2.1. Immunofluorescence for Nrf2 Nuclear Translocation

  • Cell Culture: Seed and culture appropriate cells (e.g., HepG2) on coverslips in a multi-well plate.

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity of Nrf2 in the nucleus and cytoplasm to determine the extent of nuclear translocation.

3.2.2. ARE-Luciferase Reporter Assay

  • Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Treatment: Treat the transfected cells with the test compounds.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the fold change in reporter gene activity compared to untreated cells.

NF-κB Pathway Inhibition Assays

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NFkB_Assay_Workflow cluster_IF_NFkB Immunofluorescence for p65 Nuclear Translocation cluster_Luciferase_NFkB NF-κB Luciferase Reporter Assay A1 Seed and culture cells (e.g., RAW 264.7) B1 Pre-treat with test compound A1->B1 C1 Stimulate with an inflammatory agent (e.g., LPS, TNF-α) B1->C1 D1 Fix and permeabilize cells C1->D1 E1 Incubate with primary anti-p65 antibody D1->E1 F1 Incubate with fluorescent secondary antibody & DAPI E1->F1 G1 Image and quantify nuclear p65 fluorescence F1->G1 A2 Transfect cells with NF-κB reporter plasmid B2 Pre-treat with test compound A2->B2 C2 Stimulate with an inflammatory agent B2->C2 D2 Lyse cells and measure luciferase activity C2->D2 E2 Calculate % inhibition of NF-κB activity D2->E2

Caption: Workflows for NF-κB inhibition assays.

3.3.1. Immunofluorescence for p65 Nuclear Translocation

  • Cell Culture: Culture suitable cells (e.g., RAW 264.7 macrophages) on coverslips.

  • Treatment: Pre-treat the cells with the test compounds for a specified duration.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.

  • Immunostaining: Fix, permeabilize, and stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescent secondary antibody and DAPI for nuclear staining.

  • Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.

3.3.2. NF-κB Luciferase Reporter Assay

  • Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Treatment and Stimulation: Pre-treat the cells with the test compounds and then stimulate with an inflammatory agent.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity as described for the ARE-luciferase assay.

  • Analysis: Calculate the percentage of inhibition of NF-κB-dependent luciferase activity caused by the test compounds.

Conclusion

This guide provides a comparative framework for the in vitro validation of this compound's mechanism of action against the well-characterized compounds, resveratrol and curcumin. While emerging research suggests that HPP possesses antioxidant and anti-inflammatory properties, further quantitative in vitro studies are required to fully elucidate its potency and specific molecular targets within the Nrf2 and NF-κB signaling pathways. The experimental protocols and comparative data presented here serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.

References

A Comparative Analysis of Synthetic Versus Naturally Sourced 3-(4-Hydroxyphenyl)propanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a synthetically derived and a naturally sourced compound is a critical decision in the research and development pipeline. This guide provides a comprehensive comparative analysis of 3-(4-Hydroxyphenyl)propanal obtained from both synthetic routes and natural extraction. While direct head-to-head comparative studies are limited in published literature, this document synthesizes available data and provides a framework for evaluation based on established scientific principles.

This compound, a phenolic aldehyde, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Its presence in various plants and its utility as a synthetic intermediate make it a molecule of interest for diverse research applications.[1]

Data Presentation: Physicochemical and Sourcing Comparison

The following tables summarize the key physicochemical properties and typical sourcing characteristics of this compound from both synthetic and natural origins. It is important to note that values for natural extracts can vary significantly depending on the plant source, extraction method, and purification efficiency.

Table 1: Physicochemical Properties of this compound

PropertySynthetic this compoundNaturally Sourced this compound
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol [2][3]150.17 g/mol [2][3]
CAS Number 20238-83-9[2][3]20238-83-9[2][3]
Appearance White to off-white solidYellowish to brown oil or semi-solid
Purity (Typical) >98% (by HPLC)[4]Variable (dependent on purification)
Key Impurities Residual solvents, unreacted starting materials, side-reaction productsCo-extracted plant metabolites (e.g., other phenolics, terpenes)

Table 2: Sourcing and Yield Comparison

ParameterSynthetic ProductionNatural Extraction
Primary Source Chemical synthesis (e.g., Aldol condensation, reduction of 4-hydroxycinnamaldehyde)[1]Plants such as Smallanthus fruticosus (yerba mate) and Taxus baccata (yew)[1]
Yield Moderate to High (typically 70-90%, depending on the route)Low to Moderate (highly variable depending on plant biomass and extraction efficiency)
Scalability Highly scalable for industrial productionLimited by plant availability and cultivation
Consistency High batch-to-batch consistencyCan vary depending on plant genetics, growing conditions, and harvest time

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis and extraction of this compound.

Protocol 1: Synthesis of this compound via Aldol Condensation and Hydrogenation

This two-step process involves the base-catalyzed Aldol condensation of 4-hydroxybenzaldehyde and acetaldehyde, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Step 1: Aldol Condensation to form 3-(4-Hydroxyphenyl)acrolein

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-hydroxybenzaldehyde in 100 mL of ethanol.

  • Addition of Acetaldehyde: Cool the solution to 10-15°C in an ice bath and slowly add 1.5 equivalents of acetaldehyde.

  • Base Catalysis: While maintaining the temperature, add a 10% aqueous solution of sodium hydroxide dropwise until the pH reaches 10-11.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Selective Hydrogenation to this compound

  • Catalyst Preparation: In a hydrogenation vessel, suspend 1.0 g of the purified 3-(4-hydroxyphenyl)acrolein and a catalytic amount of Palladium on carbon (5% Pd/C) in 50 mL of ethanol.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 2-3 atm.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[4]

Protocol 2: Extraction of this compound from Smallanthus fruticosus

This protocol describes a general procedure for the solvent extraction of this compound from plant material.

  • Sample Preparation: Air-dry the leaves of Smallanthus fruticosus at room temperature and grind them into a fine powder.

  • Extraction: Macerate 100 g of the powdered plant material with 500 mL of methanol at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

  • Fraction Selection: Based on preliminary bioassays or TLC analysis, select the ethyl acetate fraction which is likely to contain the phenolic compounds.

  • Chromatographic Purification: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Isolation and Identification: Collect the fractions and monitor by TLC. Combine the fractions containing the compound of interest and concentrate to yield purified this compound. Confirm the structure using spectroscopic methods (NMR, MS).[1]

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparison and analysis of this compound.

experimental_workflow cluster_sourcing Sourcing cluster_analysis Comparative Analysis Synthetic Synthetic Physicochemical Physicochemical Characterization (NMR, MS, IR) Synthetic->Physicochemical High Purity Standard Natural Natural Natural->Physicochemical Complex Mixture Purity Purity Analysis (HPLC, GC) Physicochemical->Purity Biological Biological Activity (In Vitro Assays) Purity->Biological

Comparative analysis workflow.

nf_kb_pathway IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Gene Inflammatory Gene Expression Nucleus->Gene activates HPP This compound HPP->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Comparative Biological Activity

While both synthetic and naturally sourced this compound should theoretically exhibit the same intrinsic biological activity due to their identical molecular structure, practical differences can arise.

  • Purity: High-purity synthetic this compound provides a clear basis for structure-activity relationship studies. Impurities from the synthesis could, however, lead to off-target effects.

  • Synergistic Effects: Natural extracts containing this compound also include a complex mixture of other phytochemicals. These compounds may act synergistically to enhance the overall biological effect, or in some cases, antagonistically.

Table 3: Framework for Comparative Biological Activity Assessment

Biological AssayParameter MeasuredExpected Outcome for this compoundPotential Differences (Synthetic vs. Natural)
DPPH Radical Scavenging Assay Antioxidant activity (IC₅₀)Dose-dependent radical scavengingNatural extract may show higher activity due to synergistic effects of other antioxidants.
LPS-induced Nitric Oxide Production in Macrophages Anti-inflammatory activity (IC₅₀)Inhibition of nitric oxide productionDifferences in potency may be observed due to the presence of other anti-inflammatory compounds in the natural extract.
NF-κB Reporter Assay in HEK293T cells Inhibition of NF-κB signalingReduced reporter gene expressionHigh-purity synthetic compound will give a more precise measure of direct NF-κB inhibition.
Experimental Workflow for Comparative Biological Activity

A robust comparison of the biological activity of synthetic versus naturally sourced this compound should follow a systematic workflow:

  • Characterization and Quantification: Fully characterize the purity and concentration of the synthetic sample by HPLC and NMR. Quantify the concentration of this compound in the natural extract using a validated HPLC method.

  • In Vitro Bioassays: Perform a panel of bioassays (as outlined in Table 3) in parallel using equimolar concentrations of this compound from both sources.

  • Data Analysis: Calculate and compare the IC₅₀ values and other relevant pharmacological parameters.

  • Synergy Studies: If the natural extract shows significantly higher activity, further studies can be conducted to identify the synergistic compounds.

References

A Comparative Guide to Analytical Methods for 3-(4-Hydroxyphenyl)propanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-(4-Hydroxyphenyl)propanal, a phenolic aldehyde with significance in various research domains, necessitates the selection of a robust and validated analytical method. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this compound. The information presented herein is supported by established analytical practices for phenolic aldehydes.

Comparison of Analytical Method Performance

The selection of an optimal analytical method hinges on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the analysis of phenolic aldehydes like this compound, providing a basis for cross-validation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection via UV absorbance of a derivatized compound.Separation based on volatility and polarity, with detection by mass-to-charge ratio.
Derivatization Typically required for enhanced UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.Often necessary to improve volatility and thermal stability. Silylation reagents (e.g., BSTFA) or PFBHA are commonly used for both the hydroxyl and aldehyde groups.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[1]Low ng to pg range
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL[1]Low ng to pg range
Precision (%RSD) Intraday: < 5%, Interday: < 5%[1]Intraday: < 15%, Interday: < 15%
Selectivity/Specificity Moderate; dependent on chromatographic separation from matrix interferences.High; mass spectrometric detection provides excellent specificity through unique fragmentation patterns.
Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation.

Note: The performance data presented are typical for the analysis of phenolic aldehydes and may vary based on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for the analysis of similar compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of the aldehyde group with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be readily detected by a UV detector.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of acid like formic or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 360 nm for the DNPH derivative.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample, add an excess of DNPH solution (in an acidic medium like acetonitrile with sulfuric acid).

    • Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes).

    • Quench the reaction if necessary and dilute the sample to a known volume with the mobile phase.

  • Sample Preparation: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary prior to derivatization.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of this compound by targeting both the phenolic hydroxyl group and the aldehyde. Silylation is a common approach.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from other components (e.g., start at 100°C, ramp to 280°C).

  • Injection Volume: 1 µL in split or splitless mode.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., acetonitrile, methanol).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Derivatization Procedure (Silylation):

    • Evaporate a known volume of the standard or sample to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • After cooling, the sample is ready for injection.

  • Sample Preparation: For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

3. Method Validation:

  • Validate the method for parameters including linearity, LOD, LOQ, precision, and accuracy to ensure reliable and reproducible results.

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagrams illustrate the general workflows for method cross-validation.

CrossValidationWorkflow Analyte This compound Standard/Sample HPLC_Prep Sample Preparation (Derivatization with DNPH) Analyte->HPLC_Prep GC_Prep Sample Preparation (Derivatization, e.g., Silylation) Analyte->GC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis Data_Acq_HPLC Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acq_HPLC Data_Acq_GC Data Acquisition (Chromatogram & Mass Spectra) GC_Analysis->Data_Acq_GC Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Data_Acq_HPLC->Validation Data_Acq_GC->Validation Comparison Performance Comparison Validation->Comparison SignalingPathways cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_start Start hplc_prep Prepare Standards & Samples hplc_start->hplc_prep hplc_deriv Derivatize with DNPH hplc_prep->hplc_deriv hplc_inject Inject into HPLC hplc_deriv->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_quant Quantify hplc_detect->hplc_quant hplc_end End hplc_quant->hplc_end gc_start Start gc_prep Prepare Standards & Samples gc_start->gc_prep gc_deriv Derivatize (e.g., Silylation) gc_prep->gc_deriv gc_inject Inject into GC gc_deriv->gc_inject gc_detect MS Detection gc_inject->gc_detect gc_quant Quantify & Identify gc_detect->gc_quant gc_end End gc_quant->gc_end

References

Assessing the Specificity of 3-(4-Hydroxyphenyl)propanal's Interaction with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction between 3-(4-Hydroxyphenyl)propanal (HPP) and its potential protein targets, with a primary focus on Aldehyde Dehydrogenase (ALDH). Due to the limited availability of direct quantitative data for HPP, this document leverages experimental data from structurally similar aromatic aldehydes, such as benzaldehyde and cinnamaldehyde, to provide a framework for assessing its binding specificity. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Comparative Analysis of Aldehyde Dehydrogenase Inhibition

Aldehyde dehydrogenases are a superfamily of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism. Various ALDH isoforms, including ALDH1A1, ALDH2, and ALDH3A1, are known to interact with a range of aromatic aldehydes. The interaction of these aldehydes with ALDH can be quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a stronger binding affinity and more potent inhibition.

CompoundTarget ProteinParameterValueReference
4-(N,N-dipropylamino)benzaldehyde (DPAB)Mouse ALDH1Ki10 nM (with propanal as substrate)[1]
4-(N,N-dipropylamino)benzaldehyde (DPAB)Human ALDH1Ki3 nM (with propanal as substrate)[1]
4-(N,N-dipropylamino)benzaldehyde (DPAB)Mouse ALDH1Ki77 nM (with phenylacetaldehyde as substrate)[1]
4-(N,N-dipropylamino)benzaldehyde (DPAB)Human ALDH1Ki70 nM (with phenylacetaldehyde as substrate)[1]
BenzaldehydeSalivary ALDH (primarily ALDH3A1)Km1.8 µM[2]
CinnamaldehydeSalivary ALDH (primarily ALDH3A1)Km1.1 µM[2]
BenzaldehydeAcinetobacter calcoaceticus Benzaldehyde Dehydrogenase IIKm~10 µM (substrate inhibition observed above this concentration)[3]

Note: Km (Michaelis constant) is not a direct measure of inhibitor binding affinity but reflects the substrate concentration at which the enzyme reaches half of its maximum velocity. For competitive inhibitors, Ki is a more direct measure of binding affinity.

Experimental Protocols

To facilitate the investigation of HPP's interaction with target proteins, this section provides detailed methodologies for three key biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR) for Aldehyde-Protein Interaction

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of HPP binding to a target protein (e.g., ALDH).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Target protein (e.g., purified ALDH)

  • This compound (HPP) and alternative aldehydes

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of HPP and alternative aldehydes in running buffer.

    • Inject the aldehyde solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the aldehyde.

    • After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) for Aldehyde-Protein Binding

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of HPP binding to a target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein (e.g., purified ALDH)

  • This compound (HPP) and alternative aldehydes

  • Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein and dissolve the aldehydes in the same dialysis buffer to minimize heats of dilution.

    • Degas all solutions before use.

    • Determine the accurate concentrations of the protein and aldehyde solutions.

  • ITC Experiment:

    • Fill the sample cell with the target protein solution (e.g., 10-50 µM).

    • Fill the injection syringe with the aldehyde solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • Perform a series of small, sequential injections of the aldehyde into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of aldehyde to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.

Objective: To confirm the direct binding of HPP to a target protein within intact cells.

Materials:

  • Cell line expressing the target protein (e.g., ALDH)

  • This compound (HPP) and alternative aldehydes

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with HPP, an alternative aldehyde, or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis:

    • Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the aldehyde indicates target engagement and stabilization.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for assessing binding specificity.

ALDH_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2_active Mito_Acetaldehyde Acetaldehyde Acetaldehyde->Mito_Acetaldehyde ADH ADH ALDH2_inactive ALDH2 (inactive) ALDH2_active ALDH2 (active) ALDH2_inactive->ALDH2_active Activation Mito_Acetate Acetate Mito_Acetaldehyde->Mito_Acetate Mito_ALDH2 Mito_ALDH2 ALDH2 HPP This compound HPP->ALDH2_active Inhibition? HPP->Mito_ALDH2 Inhibition?

Caption: Ethanol metabolism pathway and potential inhibition by HPP.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize_Protein Immobilize Target Protein (e.g., ALDH) on Sensor Chip Prepare_Analytes Prepare Serial Dilutions of 3-HPP & Alternative Aldehydes Inject_Analytes Inject Analytes over Sensor Surface Prepare_Analytes->Inject_Analytes Monitor_Association Monitor Association Phase Inject_Analytes->Monitor_Association Monitor_Dissociation Monitor Dissociation Phase Monitor_Association->Monitor_Dissociation Regenerate_Surface Regenerate Sensor Surface Monitor_Dissociation->Regenerate_Surface Regenerate_Surface->Inject_Analytes Next Concentration Generate_Sensorgrams Generate Sensorgrams Fit_Data Fit Data to Binding Model Generate_Sensorgrams->Fit_Data Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics Compare_Specificity Compare Binding Specificity Determine_Kinetics->Compare_Specificity

Caption: Workflow for assessing binding specificity using SPR.

References

Comparative metabolic profiling of 3-(4-Hydroxyphenyl)propanal in different biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic fate of 3-(4-Hydroxyphenyl)propanal (HPP), a phenolic compound found in various plants, across different biological systems. Understanding its biotransformation is crucial for evaluating its bioavailability, bioactivity, and potential toxicological profile. This document summarizes key metabolic pathways, presents available data in a comparative format, and provides standardized experimental protocols for further research.

Introduction

This compound, also known as p-hydroxycinnamaldehyde, is a reactive aldehyde that can undergo several metabolic transformations. Its metabolism is not extensively documented in a single comparative study, but by synthesizing data from studies on HPP and related phenolic compounds, a putative metabolic map can be constructed. The primary metabolic routes involve oxidation, reduction, and hydroxylation, with significant variations anticipated across different biological milieus such as mammalian systems (e.g., liver), gut microbiota, and plants.

Comparative Metabolic Pathways

The metabolism of this compound is expected to differ based on the enzymatic capabilities of the biological system . In mammalian systems, the liver is the primary site of metabolism, where enzymes such as aldehyde dehydrogenase play a crucial role. In the gut, microbial enzymes are responsible for biotransformation. In plants, HPP is an intermediate in the biosynthesis of more complex molecules.

Table 1: Summary of this compound Metabolites in Different Biological Systems
MetaboliteChemical StructureMetabolic ReactionBiological SystemKey Enzymes (Putative)Reference
3-(4-Hydroxyphenyl)propanoic acidC₉H₁₀O₃OxidationMammalian (Liver), Gut MicrobiotaAldehyde dehydrogenase[1][2]
3-(4-Hydroxyphenyl)-1-propanolC₉H₁₂O₂ReductionPlantsAlcohol dehydrogenase[3]
3,4-Dihydroxyphenylpropionic acidC₉H₁₀O₄HydroxylationGut MicrobiotaMicrobial hydroxylases[4]

Data Presentation

Currently, direct quantitative comparative data for the metabolism of this compound across different biological systems is limited in the public domain. The table above summarizes the key metabolites identified or predicted based on existing literature. Further quantitative analysis would be required to determine the predominant metabolic pathways in each system.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the phase I metabolic stability and metabolite profile of this compound in a mammalian liver model.

1. Materials:

  • This compound (HPP)

  • Pooled human, rat, or mouse liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for analytical quantification)

2. Procedure:

  • Prepare a stock solution of HPP in a suitable solvent (e.g., DMSO or methanol).

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and HPP solution. Pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Protocol 2: Microbial Metabolism using Gut Microbiota Culture

This protocol is designed to investigate the biotransformation of this compound by gut microorganisms.

1. Materials:

  • This compound (HPP)

  • Fresh fecal samples from healthy human donors or specific animal models.

  • Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)

  • Anaerobic chamber or system

  • Sterile anaerobic tubes

2. Procedure:

  • Prepare a fecal slurry by homogenizing the fecal sample in the anaerobic basal medium inside an anaerobic chamber.

  • Prepare a stock solution of HPP and sterilize by filtration.

  • Inoculate sterile anaerobic tubes containing the basal medium with the fecal slurry.

  • Add HPP to the cultures to a final desired concentration.

  • Incubate the cultures under anaerobic conditions at 37°C.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the culture.

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify HPP and its microbial metabolites.

Mandatory Visualization

Metabolic_Pathway_of_HPP cluster_mammalian Mammalian (Liver) cluster_microbiota Gut Microbiota cluster_plant Plants HPP This compound HPPA 3-(4-Hydroxyphenyl)propanoic acid HPP->HPPA Oxidation (Aldehyde Dehydrogenase) HPP->HPPA Oxidation HPPol 3-(4-Hydroxyphenyl)-1-propanol HPP->HPPol Reduction DHPPA 3,4-Dihydroxyphenylpropionic acid HPPA->DHPPA Hydroxylation

Caption: Putative metabolic pathways of this compound in different biological systems.

Experimental_Workflow cluster_invitro In Vitro Metabolism HPP_stock HPP Stock Solution Incubation Incubation HPP_stock->Incubation Microsomes Liver Microsomes Microsomes->Incubation Microbiota Gut Microbiota Culture Microbiota->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: General experimental workflow for studying the in vitro metabolism of this compound.

References

Safety Operating Guide

Safe Disposal of 3-(4-Hydroxyphenyl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 3-(4-Hydroxyphenyl)propanal (CAS No. 20238-83-9), a compound utilized in various research and development applications. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Immediate Safety Precautions

This compound is classified as toxic if swallowed.[1] All handling and disposal procedures must be conducted by trained personnel familiar with the material's hazards and equipped with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards during handling and disposal.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]
Appearance White to yellow solid
Melting Point 47°C
Boiling Point 132-133°C (at 0.7 Torr)
Flash Point 115.6 ± 13.0°C
Density 1.116 ± 0.06 g/cm³ (at 20°C and 760 Torr)
Storage Store at -20°C under nitrogen

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.

  • Don PPE: Before addressing the spill, all personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 1.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

Proper Disposal Procedures

Waste containing this compound must be managed as hazardous chemical waste. Disposal should always be in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity and date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Your institution's EHS department will coordinate this.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The logical flow for the disposal of this compound is illustrated in the diagram below.

G cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal A Unused or Contaminated This compound B Collect in a Labeled, Sealed Container A->B Segregate C Store in Designated Hazardous Waste Area B->C Secure D Arrange for Professional Disposal C->D Coordinate with EHS E Licensed Hazardous Waste Contractor D->E Transport

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.

References

Essential Safety and Operational Guidance for Handling 3-(4-Hydroxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety protocols and logistical information for 3-(4-Hydroxyphenyl)propanal (CAS No. 20238-83-9), a compound noted for its potential antioxidant and anti-inflammatory properties. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Chemical Identifier and Hazard Summary:

PropertyValue
IUPAC Name This compound
CAS Number 20238-83-9
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol [1][2]
Primary Hazards Acute toxicity (oral)[2], causes irritation with prolonged exposure[1]
GHS Classification Acute toxicity, oral (Danger)[2]
LD50 (oral, rat) 320 mg/kg[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionStandard/Specification
Hands Nitrile glovesASTM D6978 or equivalent
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.ANSI Z87.1 or EN166
Body Laboratory coatStandard lab coat
Respiratory Use in a well-ventilated area or a fume hood is required.[1] For operations with a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) may be necessary.NIOSH-approved

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to prevent accidental exposure and contamination. The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure fume hood is operational A->B C Don appropriate PPE: - Nitrile Gloves - Lab Coat - Safety Goggles B->C D Work within the fume hood C->D Proceed to handling E Weigh and handle the chemical D->E F Prepare solutions or conduct reactions E->F G Decontaminate work surfaces F->G Complete experiment H Neutralize waste with 10% NaOH G->H I Dispose of waste in a designated, labeled container H->I J Remove and dispose of gloves I->J K Wash hands thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Neutralization and Disposal:

  • Neutralization: Before disposal, neutralize any waste containing this compound with a 10% sodium hydroxide (NaOH) solution.[1] This should be done carefully within a fume hood, wearing appropriate PPE.

  • Collection: Collect the neutralized waste in a clearly labeled, sealed, and appropriate waste container.

  • Disposal: The final disposal method is incineration.[1] Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

Contaminated Materials:

  • Gloves and other disposable PPE: Dispose of these items in a designated hazardous waste container.

  • Glassware: Thoroughly decontaminate any glassware that has come into contact with the chemical before washing or reuse.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.